ZMF-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H17F6N7O |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[5,4-d]pyrimidin-4-yl)piperidin-4-yl]urea |
InChI |
InChI=1S/C19H17F6N7O/c20-18(21,22)10-5-11(19(23,24)25)7-13(6-10)30-17(33)29-12-1-3-32(4-2-12)16-14-8-28-31-15(14)26-9-27-16/h5-9,12H,1-4H2,(H2,29,30,33)(H,26,27,28,31) |
InChI Key |
KGUGNCJQOQZVJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NC=NC4=C3C=NN4 |
Origin of Product |
United States |
Foundational & Exploratory
ZMF-25 Mechanism of Action in Cancer Cells: A Technical Guide
Disclaimer: Initial research indicates that the query "ZMF-10" may be a typographical error, as the predominant and relevant scientific literature refers to ZMF-25 , a novel selective inhibitor of p21-activated kinase 1 (PAK1), histone deacetylase 6 (HDAC6), and histone deacetylase 10 (HDAC10). This document will focus on the mechanism of action of ZMF-25 in cancer cells, particularly in the context of triple-negative breast cancer (TNBC).
This technical guide provides an in-depth overview of the molecular mechanisms through which ZMF-25 exerts its anti-cancer effects. The information is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
ZMF-25 is a novel small molecule inhibitor with a multi-targeted approach to cancer therapy. It demonstrates significant inhibitory activity against PAK1, HDAC6, and HDAC10. This triple inhibition leads to a cascade of cellular events culminating in cancer cell death and suppression of metastasis. The primary mechanism of action involves the induction of mitochondrial metabolic breakdown and autophagy-related cell death, particularly in triple-negative breast cancer cells.[1][2][3]
The core effects of ZMF-25 on cancer cells include:
-
Suppression of Proliferation and Migration: By inhibiting PAK1, HDAC6, and HDAC10, ZMF-25 effectively curtails the growth and metastatic potential of TNBC cells.[1][3]
-
Induction of Mitochondrial Dysfunction: The compound promotes the generation of reactive oxygen species (ROS), leading to mitochondrial damage and a breakdown in mitochondrial metabolism.[1]
-
Triggering of Autophagy-Related Cell Death: ZMF-25 stimulates autophagy through the inhibition of the AKT/mTOR/ULK1 signaling pathway.[1][3]
Quantitative Data
The inhibitory potency of ZMF-25 against its primary targets has been quantified through in vitro assays.
| Target | IC50 Value (nM) | Cell Line |
| PAK1 | 33 | MDA-MB-231 |
| HDAC6 | 64 | MDA-MB-231 |
| HDAC10 | 41 | MDA-MB-231 |
Table 1: Inhibitory Activity of ZMF-25. The half-maximal inhibitory concentration (IC50) values of ZMF-25 against p21-activated kinase 1 (PAK1), histone deacetylase 6 (HDAC6), and histone deacetylase 10 (HDAC10) in the triple-negative breast cancer cell line MDA-MB-231.[1][2]
Signaling Pathways Modulated by ZMF-25
The primary signaling pathway disrupted by ZMF-25 is the PI3K/AKT/mTOR pathway, a critical regulator of cell proliferation, survival, and metabolism. By inhibiting this pathway, ZMF-25 initiates a cascade leading to autophagy.
References
ZMF-10: A Preclinical PAK1 Inhibitor with Therapeutic Potential in Breast Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ZMF-10 is a novel, potent, and selective small molecule inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase implicated in numerous oncogenic signaling pathways.[1][2][3] Emerging from a high-throughput virtual screening, this compound, a derivative of the 1H-pyrazolo[3,4-d]pyrimidine scaffold, has demonstrated significant preclinical therapeutic potential, particularly in the context of breast cancer.[1][3] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical efficacy, and the signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the underlying molecular interactions are also presented to facilitate further research and development. All available data indicates that the evaluation of this compound is currently in the preclinical stage, with no clinical trials reported to date.
Introduction: Targeting PAK1 in Oncology
P21-activated kinases (PAKs) are a family of serine/threonine kinases that act as critical effectors for the Rho GTPases, Rac1 and Cdc42.[4] The PAK family is subdivided into two groups, with PAK1 being a prominent member of Group I. PAK1 is a key regulator of various cellular processes, including cell motility, survival, proliferation, and cytoskeletal dynamics.[3][4] Dysregulation of PAK1 activity is frequently observed in a variety of human cancers, including breast, ovarian, and lung cancer, often correlating with poor prognosis and therapeutic resistance.[3] Its role in mediating oncogenic signals from upstream regulators like Ras makes it an attractive target for cancer therapy.[1] this compound has been identified as a selective inhibitor of PAK1, offering a promising avenue for therapeutic intervention in PAK1-driven malignancies.[1][2]
This compound: Mechanism of Action and Preclinical Efficacy
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of PAK1. This inhibition leads to the modulation of downstream signaling pathways and the induction of anti-proliferative and pro-apoptotic cellular responses.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been primarily evaluated in the triple-negative breast cancer (TNBC) cell line MDA-MB-231. The following tables summarize the key quantitative findings from these studies.
| Parameter | Value | Cell Line | Assay | Reference |
| PAK1 Inhibition (IC50) | 174 nM | - | In vitro kinase assay | [2][3] |
| Cell Proliferation Inhibition (IC50) | 3.48 µM (48h) | MDA-MB-231 | Cell proliferation assay | [2][3] |
Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against PAK1 kinase activity and the proliferation of the MDA-MB-231 breast cancer cell line.
Cellular Effects
Treatment of breast cancer cells with this compound has been shown to induce a range of beneficial therapeutic effects:
-
Induction of Apoptosis: this compound treatment leads to programmed cell death in cancer cells.[2][3]
-
Endoplasmic Reticulum (ER) Stress: The compound induces ER stress, a cellular condition that can trigger apoptosis.[2][3]
-
Inhibition of Cell Migration: this compound effectively suppresses the migratory capabilities of cancer cells, a crucial aspect of metastasis.[2]
-
Modulation of Key Signaling Pathways: this compound has been demonstrated to inhibit the PAK1-ERK signaling pathway and also impact the JNK1/2 and AKT signaling cascades.[2] Furthermore, it promotes the activation of the tumor suppressor FOXO3.[2]
Signaling Pathways Modulated by this compound
This compound's therapeutic effects are a direct consequence of its ability to interfere with key oncogenic signaling pathways downstream of PAK1.
Figure 1: this compound Modulated Signaling Pathways. This diagram illustrates the inhibitory effect of this compound on PAK1 and its downstream consequences on key signaling molecules and cellular processes.
Experimental Protocols
The following are representative, detailed protocols for the key in vitro assays used to characterize the activity of this compound.
PAK1 Kinase Inhibition Assay (In Vitro)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant PAK1.
Materials:
-
Recombinant human PAK1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution
-
PAK1-specific substrate peptide (e.g., a peptide containing the PAK1 recognition motif)
-
This compound stock solution (in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only control.
-
Add 2.5 µL of the diluted this compound or DMSO to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the PAK1 enzyme and the substrate peptide in kinase buffer to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the kinase detection reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the DMSO control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the protein expression and phosphorylation status of key signaling molecules following this compound treatment.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PAK1, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-FOXO3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat MDA-MB-231 cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein expression and phosphorylation.
Experimental and Logical Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.
Figure 2: Preclinical Evaluation Workflow for this compound. This flowchart depicts the sequential steps involved in the discovery and preclinical characterization of this compound as a PAK1 inhibitor.
Conclusion and Future Directions
This compound has emerged as a promising preclinical candidate for the treatment of cancers with dysregulated PAK1 signaling, particularly breast cancer. Its ability to inhibit PAK1, suppress proliferation, induce apoptosis, and inhibit migration in cancer cells highlights its therapeutic potential. The detailed mechanism of action, involving the modulation of multiple downstream signaling pathways, provides a strong rationale for its further development.
Future research should focus on several key areas:
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models of breast cancer is a critical next step.
-
Pharmacokinetics and Toxicology: Comprehensive studies are needed to assess the ADME (absorption, distribution, metabolism, and excretion) and safety profile of this compound.
-
Biomarker Development: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification in potential future clinical trials.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents could lead to more effective treatment strategies.
References
- 1. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Based Design and Synthesis
Following the identification of the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a focused library of derivatives was designed and synthesized using a structure-based strategy. This involved computational docking of virtual compounds into a homology model of the PAK1 kinase domain to optimize binding affinity and selectivity. ZMF-10 emerged from this focused library as a highly potent and selective inhibitor of PAK1.
While the precise, step-by-step synthesis protocol for this compound is proprietary to the original researchers, a general representative scheme for the synthesis of substituted 1H-pyrazolo[3,4-d]pyrimidines is presented below. This class of compounds is typically synthesized through the condensation of a pyrazole precursor with a pyrimidine ring-forming reagent.
Representative Synthetic Scheme for 1H-Pyrazolo[3,4-d]pyrimidine Core
Caption: General synthetic route to this compound analogs.
Biological Activity and Data Presentation
This compound has demonstrated potent and selective inhibitory activity against PAK1 and significant anti-proliferative effects in cancer cell lines. The key quantitative data from these studies are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| PAK1 | 174 |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| MDA-MB-231 | Breast Cancer | 48 | 3.48 |
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the direct inhibition of PAK1 kinase activity. This leads to the modulation of several downstream signaling pathways that are critical for cancer cell proliferation, survival, and migration.
Inhibition of Proliferation and Survival Pathways
This compound has been shown to inhibit the PAK1-ERK signaling pathway, which is a key regulator of cell proliferation.[1][2] Additionally, it suppresses the pro-survival AKT signaling pathway.[2]
Induction of Apoptosis and ER Stress
A significant mechanism of this compound-mediated cell death is the induction of apoptosis.[1][2] Furthermore, RNA sequencing analyses have revealed that this compound treatment leads to significant endoplasmic reticulum (ER) stress, a condition that can trigger apoptosis when cellular damage is irreparable.[1][2]
Suppression of Cell Migration
This compound effectively suppresses the migratory capabilities of cancer cells. This is achieved through the inhibition of the JNK1/2 signaling pathway and the activation of the transcription factor FOXO3, both of which are involved in regulating cell motility.[1][2]
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound inhibits PAK1, leading to downstream effects.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These represent standardized protocols and may have been adapted by the original researchers.
PAK1 Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of PAK1.
Materials:
-
Recombinant human PAK1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
PAK1-specific substrate peptide (e.g., a peptide containing the PAK1 recognition motif)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the test compound or vehicle control.
-
Add the recombinant PAK1 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. Luminescence is proportional to kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.
Cell Proliferation Assay (MDA-MB-231 cells)
This assay measures the effect of this compound on the proliferation of the MDA-MB-231 human breast cancer cell line.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and vehicle control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar proliferation reagent (e.g., MTT, resazurin)
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.
-
Record the luminescence signal using a plate reader.
-
Calculate the percent inhibition of proliferation for each concentration of this compound compared to the vehicle-treated cells.
-
Determine the IC₅₀ value from the resulting dose-response curve.
Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
MDA-MB-231 cells
-
6-well cell culture plates
-
This compound and vehicle control (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentration of this compound or vehicle for a specified time (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells with cold PBS and then resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by this compound.
Western Blot for ER Stress Markers
This protocol is used to detect the expression of key protein markers of ER stress in this compound-treated cells.
Materials:
-
MDA-MB-231 cells
-
This compound and vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP, phosphorylated PERK, phosphorylated eIF2α) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat MDA-MB-231 cells with this compound or vehicle for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities relative to the loading control to determine the effect of this compound on the expression of ER stress markers.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the collective migration of a cell monolayer.
Materials:
-
MDA-MB-231 cells
-
24-well or 12-well cell culture plates
-
Sterile pipette tips (p200 or p10) or a wound healing insert
-
This compound and vehicle control (DMSO)
-
Microscope with a camera
Procedure:
-
Seed MDA-MB-231 cells in a plate to create a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing a non-toxic concentration of this compound or vehicle.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for this compound-treated cells compared to the control to determine the effect on cell migration.
Conclusion and Future Directions
This compound is a novel and potent small molecule inhibitor of PAK1 that demonstrates significant anti-cancer activity in preclinical models. Its discovery through a combination of virtual screening and structure-based design highlights the power of modern drug discovery techniques. The mechanism of action, involving the inhibition of key pro-proliferative and pro-survival pathways, induction of apoptosis and ER stress, and suppression of cell migration, provides a strong rationale for its further development.
Future studies should focus on comprehensive preclinical evaluation, including in vivo efficacy in animal models of breast cancer, detailed pharmacokinetic and pharmacodynamic profiling, and assessment of its safety and toxicity. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other PAK1 inhibitors as potential therapeutics for the treatment of cancer.
References
A Technical Guide to the Role of ZMF-10 in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Abstract: ZMF-10 is a potent and selective small molecule inhibitor primarily targeting p21-activated kinase 1 (PAK1), a key regulator of numerous cellular processes including apoptosis, endoplasmic reticulum stress, and cell migration.[1] Recent studies have expanded its known targets to include histone deacetylases HDAC6 and HDAC10, implicating this compound in a broader range of signaling pathways critical to cancer biology, particularly in triple-negative breast cancer (TNBC).[2] This document provides an in-depth overview of this compound's mechanism of action, its impact on core signal transduction pathways, quantitative data from key experiments, and detailed protocols for researchers investigating its therapeutic potential.
Core Mechanism of Action: Inhibition of PAK1 and HDACs
This compound functions as a multi-targeting inhibitor. Its primary and most potent activity is against PAK1, a serine/threonine kinase that acts as a crucial node in signaling pathways downstream of Rho family GTPases. By inhibiting PAK1, this compound disrupts cytoskeletal dynamics, cell motility, and survival signals.
Additionally, a derivative compound, ZMF-25, has been shown to selectively inhibit HDAC6 and HDAC10.[2] This dual-inhibitory function is significant, as HDACs are critical epigenetic regulators involved in tumor immunity and signaling.[2] The combined inhibition of PAK1 and HDAC6/10 presents a novel strategy for cancer therapy by simultaneously targeting cell signaling and epigenetic regulation.[2]
Impact on Key Signal Transduction Pathways
The PAK1 Signaling Axis
PAK1 is a central component of pathways that control cell survival, proliferation, and migration. This compound's inhibition of PAK1 has been shown to directly affect these processes in cancer cells.[1]
Caption: this compound inhibits PAK1, blocking downstream signaling for cell proliferation and survival.
The AKT/mTOR/ULK1 Pathway
Research on the this compound analog, ZMF-25, has revealed that its inhibitory action on PAK1/HDAC6/10 leads to the impairment of glycolysis and triggers the generation of reactive oxygen species (ROS). This metabolic disruption results in autophagy-related cell death by inhibiting the AKT/mTOR/ULK1 signaling cascade, a central pathway for cell growth and survival.[2]
Caption: ZMF compounds inhibit the AKT/mTOR pathway, leading to autophagy-related cell death.
Quantitative Data Presentation
The efficacy of this compound and its analogs has been quantified through various assays. The following tables summarize key findings.
Table 1: Inhibitory Concentration (IC50) of this compound
This table shows the concentration of this compound required to inhibit 50% of the activity of different PAK isoforms. The data highlights its potency and selectivity for PAK1.
| Target Kinase | IC50 Value | Source |
| PAK1 | 174 nM | [1] |
| PAK2 | 1.038 µM | [1] |
| PAK3 | 1.372 µM | [1] |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for ZMF-25
CETSA was used to confirm the direct binding of ZMF-25 to its targets within MDA-MB-231 cells. An increase in thermal stability upon drug treatment indicates direct interaction.
| Target Protein | Thermal Stability Enhancement | Interpretation | Source |
| PAK1 | Significant | Direct Binding | [2] |
| HDAC6 | Significant | Direct Binding | [2] |
| HDAC10 | Significant | Direct Binding | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound's function.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol is used to determine the concentration of this compound required to inhibit PAK1 activity by half.
Objective: To measure the IC50 of this compound against PAK1.
Materials:
-
Recombinant human PAK1 enzyme.
-
Fluorescently labeled kinase substrate peptide.
-
ATP (Adenosine triphosphate).
-
This compound (serial dilutions).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
384-well microplate.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 10 µL of the substrate/ATP/enzyme mixture to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of a termination buffer (e.g., EDTA).
-
Measure the fluorescence on a compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol validates the direct binding of a compound to its target protein in a cellular context.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Procedure:
-
Cell Treatment: Culture MDA-MB-231 cells to ~80% confluency. Treat one group with a saturating concentration of this compound and a control group with vehicle (DMSO) for 1-2 hours.
-
Harvesting: Wash, scrape, and pellet the cells. Resuspend in PBS supplemented with protease inhibitors.
-
Lysis: Lyse the cells via freeze-thaw cycles (e.g., three cycles of liquid nitrogen followed by a 37°C water bath).
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Sample Preparation: Collect the supernatant (containing the soluble, stable protein fraction) and prepare for SDS-PAGE.
-
Western Blotting: Perform Western blot analysis using a primary antibody specific for the target protein (e.g., anti-PAK1).
-
Analysis: Quantify the band intensities at each temperature for both the treated and control groups. Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and therefore, direct binding.
Conclusion and Future Directions
This compound is a promising therapeutic agent that exerts its effects through the potent inhibition of the PAK1 signaling nexus and, in related compounds, through the dual inhibition of HDACs. Its ability to disrupt multiple core pathways essential for cancer cell survival, proliferation, and metabolic function underscores its potential in oncology, particularly for aggressive cancers like TNBC.[2]
Future research should focus on:
-
In vivo efficacy and toxicity profiles of this compound and its derivatives.[2]
-
Elucidating the full range of downstream effectors of the PAK1/HDAC6/10 inhibition.
-
Investigating potential synergistic effects when combined with other targeted therapies or immunotherapies.
-
Exploring its role in other diseases where PAK1 or HDACs are dysregulated.
References
ZMF-25: A Novel Inhibitor of PAK1/HDAC6/HDAC10
An in-depth analysis of the molecular landscape reveals that the term "ZMF-10" is ambiguous in scientific literature. However, extensive research has identified closely related and highly relevant molecules, namely ZMF-25, a potent triple-action inhibitor, and the transcription factors MZF-1 (Myeloid Zinc Finger 1) and KLF10 (Krüppel-like Factor 10), which are pivotal in gene regulation. This guide consolidates the current understanding of the downstream targets and signaling pathways associated with these molecules, providing a valuable resource for researchers, scientists, and professionals in drug development.
ZMF-25 has emerged as a significant multi-target inhibitor with promising therapeutic potential, particularly in the context of triple-negative breast cancer (TNBC). It demonstrates marked inhibitory activity against p21-activated kinase 1 (PAK1), histone deacetylase 6 (HDAC6), and histone deacetylase 10 (HDAC10).
Quantitative Inhibitory Activity of ZMF-25
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of ZMF-25 against its primary targets, showcasing its potent and selective inhibitory profile.
| Target | IC₅₀ (nM) | Cell Line |
| PAK1 | 33 | MDA-MB-231 |
| HDAC6 | 64 | MDA-MB-231 |
| HDAC10 | 41 | MDA-MB-231 |
Data sourced from studies on the effects of ZMF-25 on triple-negative breast cancer cells.[1][2]
Downstream Signaling Pathways of ZMF-25
ZMF-25 exerts its anti-cancer effects by modulating critical signaling pathways that govern cell proliferation, survival, and metabolism. A key downstream effect of ZMF-25 is the inhibition of the AKT/mTOR signaling pathway. This inhibition leads to the induction of autophagy-related cell death and impairs glycolysis in cancer cells.[1][2]
Experimental Protocols
The identification of ZMF-25's targets and its mechanism of action involved a series of robust experimental procedures:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To determine the IC₅₀ values of ZMF-25 against PAK1, HDAC6, and HDAC10, colorimetric assays were utilized to measure the enzymatic activity in the presence of varying concentrations of the inhibitor.
-
Western Blotting: This technique was employed to assess the phosphorylation status and total protein levels of key components of the AKT/mTOR pathway, such as AKT, mTOR, and ULK1, in cancer cells treated with ZMF-25.
-
Cell Proliferation and Migration Assays: Assays like the MTT assay and transwell migration assay were used to evaluate the effect of ZMF-25 on the proliferative and migratory capabilities of triple-negative breast cancer cells.
-
Autophagy and Glycolysis Assays: To confirm the induction of autophagy, markers like LC3-II were monitored. Glycolytic function was assessed by measuring glucose uptake and lactate production in ZMF-25 treated cells.
MZF-1 and KLF10: Transcriptional Regulators and Their Downstream Targets
While distinct from ZMF-25, the transcription factors MZF-1 and KLF10 are also pertinent to the investigation of downstream cellular targets.
MZF-1 (Myeloid Zinc Finger 1)
MZF-1 is a crucial transcriptional regulator in hematopoiesis, particularly in granulopoiesis.[3] It acts as a bifunctional protein, capable of both activating and repressing transcription depending on the cellular context.
Downstream Gene Targets of MZF-1:
-
CD34: A cell surface glycoprotein expressed on hematopoietic stem cells. MZF-1 has been shown to regulate the promoter of the CD34 gene.[3]
-
Lactoferrin and Myeloperoxidase: These are proteins specifically expressed in myeloid cells, and their gene promoters contain binding sites for MZF-1.[3]
KLF10 (Krüppel-like Factor 10)
KLF10 is a member of the Krüppel-like family of transcription factors that play a critical role in regulating T regulatory cell differentiation and function.[4]
Downstream Effects of KLF10 Inhibition:
Small molecule inhibitors of KLF10 have been shown to modulate T cell differentiation. Inhibition of the KLF10-DNA interaction leads to a decrease in the conversion of CD4+CD25- T cells to CD4+CD25+ T regulatory cells.[4]
Experimental Protocols for Transcription Factor Target Identification
The identification of downstream targets for transcription factors like MZF-1 and KLF10 typically involves the following methodologies:
-
Chromatin Immunoprecipitation (ChIP): This technique is used to identify the specific DNA sequences to which a transcription factor binds directly in vivo.
-
Gene Expression Profiling (e.g., RNA-seq or Microarrays): By comparing the gene expression profiles of cells with and without a functional transcription factor, researchers can identify genes whose expression is regulated by that factor.
-
Reporter Gene Assays: These assays are used to validate the regulatory effect of a transcription factor on a specific gene promoter. A reporter gene (e.g., luciferase) is placed under the control of the promoter of interest, and its expression is measured in the presence and absence of the transcription factor.
This guide provides a comprehensive overview of the downstream targets and signaling pathways associated with ZMF-25, MZF-1, and KLF10. The detailed methodologies and data presented herein are intended to facilitate further research and drug development efforts in these critical areas of cellular regulation.
References
- 1. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hematopoietic transcriptional regulation by the myeloid zinc finger gene, MZF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Small Molecule Inhibitors to Krüppel-Like Factor 10 (KLF10): Implications for Modulation of T Regulatory Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
ZMF-10's impact on gene expression in cancer
An In-Depth Technical Guide on the Core Impact of ZMF-25 on Gene Expression in Cancer
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the novel selective inhibitor ZMF-25 and its impact on gene expression and cellular signaling pathways in the context of cancer, with a particular focus on Triple-Negative Breast Cancer (TNBC). ZMF-25 has been identified as a potent triple-targeting inhibitor of p21-activated kinase 1 (PAK1), histone deacetylase 6 (HDAC6), and histone deacetylase 10 (HDAC10).[1][2] Its multifaceted mechanism of action disrupts key oncogenic processes, highlighting its therapeutic potential.
Quantitative Data Presentation
The efficacy of ZMF-25 has been quantified through various in vitro assays, demonstrating its potent inhibitory and antiproliferative activities.
Table 1: Inhibitory Activity of ZMF-25 against Target Enzymes
| Target Enzyme | IC50 Value (nM) |
| PAK1 | 33 |
| HDAC6 | 64 |
| HDAC10 | 41 |
This table summarizes the half-maximal inhibitory concentration (IC50) values of ZMF-25, indicating its high potency against its intended molecular targets.[1][2]
Table 2: Antiproliferative Efficiency of ZMF-25 in TNBC Cell Lines
| Cell Line | IC50 Value (nM) |
| MDA-MB-231 | Not specified in abstracts, but noted as having prominent antiproliferative efficiency. |
This table highlights the effectiveness of ZMF-25 in inhibiting the growth of a well-established triple-negative breast cancer cell line.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments conducted to elucidate the effects of ZMF-25.
1. Cell Proliferation Assay:
-
Objective: To determine the antiproliferative effect of ZMF-25 on cancer cells.
-
Method: Triple-negative breast cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of ZMF-25 for a specified period (e.g., 72 hours). Cell viability is assessed using a commercial assay, such as the Cell Counting Kit-8 (CCK-8), which measures the metabolic activity of viable cells. The absorbance is read at a specific wavelength, and the IC50 value is calculated from the dose-response curve.
2. Cell Migration Assay (Transwell Assay):
-
Objective: To evaluate the effect of ZMF-25 on the migratory capacity of cancer cells.
-
Method: A Transwell insert with a porous membrane is placed in a well of a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant. Cancer cells, pre-treated with different concentrations of ZMF-25, are seeded into the upper chamber in a serum-free medium. After incubation, non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
3. Western Blot Analysis:
-
Objective: To investigate the effect of ZMF-25 on the expression and phosphorylation of key proteins in signaling pathways.
-
Method: Cancer cells are treated with ZMF-25 at various concentrations. After treatment, cells are lysed to extract total proteins. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PAK1, p-PAK1, HDAC6, HDAC10, AKT, p-AKT, mTOR, p-mTOR, ULK1, p-ULK1, and PD-L1). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
ZMF-25 exerts its anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and metabolism.
PAK1/HDAC6/HDAC10 Inhibition: ZMF-25 simultaneously suppresses the activity of PAK1, HDAC6, and HDAC10.[1][2] PAK1 is a key regulator of cell motility and proliferation, while HDAC6 and HDAC10 are involved in epigenetic regulation and protein stability.[1] The dual inhibition of HDAC6 and HDAC10 has been suggested to have synergistic therapeutic potential in metastatic malignancies.[1] Furthermore, HDAC10 expression has been positively correlated with the expression of PD-L1 in tumor cells, suggesting a role in tumor immunity.[1] Treatment with ZMF-25 has been shown to significantly reduce PD-L1 expression in MDA-MB-231 cells.[1]
Caption: ZMF-25 directly inhibits PAK1, HDAC6, and HDAC10, leading to the suppression of cancer cell proliferation, migration, and PD-L1 expression.
Induction of Autophagy-Related Cell Death via AKT/mTOR/ULK1 Signaling: ZMF-25 has been found to induce mitochondrial damage and metabolic breakdown by promoting the generation of reactive oxygen species (ROS).[1] This cellular stress, coupled with the inhibition of the AKT/mTOR/ULK1 signaling pathway, leads to enhanced autophagy and subsequent autophagy-related cell death.[1][2] The AKT/mTOR pathway is a central regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy.
Caption: ZMF-25 promotes ROS generation and inhibits the AKT/mTOR/ULK1 pathway, leading to increased autophagy and cell death.
References
- 1. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of ZMF-10: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available preliminary in vitro data for ZMF-10, a novel compound identified within a series of pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivatives. Due to the limited public availability of the full research data, this document focuses on the known experimental context and general methodologies employed in its initial screening.
Introduction to this compound
This compound, referred to as "compound 10" in the primary literature, is a synthetic heterocyclic compound. It was evaluated as part of a broader study focused on the design and synthesis of novel pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivatives as potential anticancer agents. While the study highlighted other compounds in the series with more potent activity, this compound underwent initial in vitro screening, providing a baseline for its biological activity.
In Vitro Anticancer Screening
The primary in vitro evaluation of this compound was conducted using the National Cancer Institute's (NCI) 60 human tumor cell line screen (NCI-60). This standardized screen provides a broad assessment of a compound's antiproliferative activity across a diverse panel of cancer cell lines.
Data Presentation
Specific quantitative data for the growth inhibition or cytotoxicity of this compound across the 60 cell lines is not publicly available in the referenced literature. The primary research focused on the more active compounds within the synthesized series. The available abstracts confirm that "compound 10" was among the derivatives evaluated.
Table 1: Summary of In Vitro Screening Data for this compound (Compound 10)
| Parameter | Value | Cell Lines |
| Growth Inhibition (%) | Data not publicly available | NCI-60 Panel |
| GI50 (50% Growth Inhibition) | Data not publicly available | NCI-60 Panel |
| TGI (Total Growth Inhibition) | Data not publicly available | NCI-60 Panel |
| LC50 (50% Lethal Concentration) | Data not publicly available | NCI-60 Panel |
Experimental Protocols
The following is a generalized experimental protocol for the NCI-60 screen, which would have been employed for the evaluation of this compound.
NCI-60 Human Tumor Cell Line Screen
Objective: To assess the antiproliferative effect of a test compound against a panel of 60 human cancer cell lines.
Methodology:
-
Cell Culture: The 60 cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Preparation and Addition: Test compounds are typically solubilized in DMSO. For the initial one-dose screen, compounds are added at a single high concentration (e.g., 10⁻⁵ M). For compounds showing significant activity, a five-dose screen is performed using serial dilutions.
-
Incubation: The plates are incubated with the test compound for 48 hours.
-
Cell Viability Assay (Sulforhodamine B - SRB Assay):
-
The cells are fixed in situ by adding cold trichloroacetic acid (TCA).
-
After washing, the plates are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid. SRB is a bright-pink aminoxanthene dye that binds to basic amino acids in cellular proteins, providing an estimation of total protein mass, which is proportional to the cell number.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The bound stain is solubilized with 10 mM Tris base.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The absorbance data is used to calculate the percentage of cell growth. The results are typically reported as GI50 (the concentration required to inhibit cell growth by 50%), TGI (the concentration required to inhibit cell growth completely), and LC50 (the concentration required to kill 50% of the cells).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of the NCI-60 screen used for the preliminary in vitro evaluation of this compound.
Caption: Generalized workflow for the NCI-60 anticancer drug screening protocol.
Potential Signaling Pathway
While the specific molecular target and signaling pathway of this compound have not been elucidated in the available literature, a related compound from the same study was docked against the EGFR kinase domain. The following diagram illustrates a simplified EGFR signaling pathway, which is a common target in cancer drug discovery. It is important to note that the effect of this compound on this pathway is currently unknown.
Caption: Simplified EGFR signaling pathway, a potential target for anticancer agents.
Methodological & Application
ZMF-10 protocol for cell culture experiments
Based on the search results, a specific "ZMF-10 protocol" for cell culture experiments could not be identified. However, the query likely contains a typographical error and refers to the novel inhibitor ZMF-25 , a potent triple-targeting inhibitor of PAK1, HDAC6, and HDAC10 with significant potential in cancer research, particularly for Triple-Negative Breast Cancer (TNBC)[1][2]. The following application notes and protocols are based on the available information for ZMF-25.
Application Note: ZMF-25
A Novel PAK1/HDAC6/HDAC10 Inhibitor for Triple-Negative Breast Cancer Research
Introduction ZMF-25 is a novel, selective inhibitor targeting p21-activated kinase 1 (PAK1), histone deacetylase 6 (HDAC6), and histone deacetylase 10 (HDAC10)[1]. It has demonstrated significant anti-proliferative and pro-apoptotic effects in Triple-Negative Breast Cancer (TNBC) cell lines, an aggressive subtype of breast cancer with limited treatment options[1][2]. ZMF-25 represents a promising tool for researchers studying TNBC and the underlying signaling pathways involved in its progression.
Mechanism of Action ZMF-25 exerts its anti-cancer effects through a multi-faceted mechanism. By inhibiting PAK1, HDAC6, and HDAC10, it effectively suppresses the proliferation and migration of TNBC cells[2]. A key part of its mechanism involves the inhibition of the AKT/mTOR signaling pathway, which is crucial for cell growth and survival. This inhibition leads to impaired glycolysis, increased generation of reactive oxygen species (ROS), and ultimately, autophagy-related cell death[1][2].
Applications
-
Cancer Research: Studying the effects of PAK1, HDAC6, and HDAC10 inhibition on cancer cell proliferation, migration, and survival, particularly in TNBC models.
-
Drug Development: Investigating ZMF-25 as a potential therapeutic agent for TNBC and other cancers with similar molecular profiles.
-
Signal Transduction Research: Elucidating the role of the AKT/mTOR pathway in autophagy and cell death.
Quantitative Data
Table 1: Inhibitory Activity of ZMF-25
| Target | IC50 Value |
|---|---|
| PAK1 | 33 nM |
| HDAC6 | 64 nM |
| HDAC10 | 41 nM |
Data sourced from studies on the inhibitory activity of ZMF-25[1][2].
Experimental Protocols
Protocol 1: In Vitro Treatment of TNBC Cells with ZMF-25
This protocol provides a general procedure for treating a Triple-Negative Breast Cancer cell line, such as MDA-MB-231, with ZMF-25 to assess its effects on cell viability.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
ZMF-25 (reconstituted in DMSO to a stock concentration of 10 mM)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin, MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231 cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS, and then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with a complete growth medium and centrifuge the cells.
-
Resuspend the cell pellet in a fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
ZMF-25 Treatment:
-
Prepare serial dilutions of ZMF-25 in a complete growth medium from the 10 mM stock. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest ZMF-25 treatment.
-
Carefully remove the medium from the wells and add 100 µL of the ZMF-25 dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assay (Resazurin-based):
-
After the incubation period, add 10 µL of Resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (media only) from all wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of ZMF-25.
-
Plot the percentage of cell viability against the log of the ZMF-25 concentration to determine the IC50 value.
-
Visualizations
Caption: ZMF-25 inhibits PAK1 and HDAC6/10, and suppresses the AKT/mTOR pathway, leading to autophagy.
Caption: Workflow for assessing the effect of ZMF-25 on TNBC cell viability.
References
- 1. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PAK1 Inhibition by ZMF-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the inhibition of p21-activated kinase 1 (PAK1) by the small molecule inhibitor, ZMF-10. This document includes an overview of the PAK1 signaling pathway, detailed experimental protocols, and data presentation guidelines to facilitate the assessment of this compound's efficacy and mechanism of action.
Introduction to PAK1 and this compound
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and motility.[1] Dysregulation of PAK1 activity is implicated in the pathogenesis of several diseases, most notably cancer, making it an attractive target for therapeutic intervention.[1] this compound is a novel small molecule inhibitor of PAK1. Understanding the inhibitory effect of this compound on PAK1 and its downstream signaling is essential for its development as a potential therapeutic agent. Western blotting is a fundamental technique to qualitatively and quantitatively assess the inhibition of PAK1 activity by examining the phosphorylation status of PAK1 itself and its downstream substrates.
PAK1 Signaling Pathway
PAK1 is a key downstream effector of the Rho family of small GTPases, Rac1 and Cdc42. Upon activation by these GTPases, PAK1 undergoes a conformational change and autophosphorylation, leading to its full enzymatic activity. Activated PAK1 then phosphorylates a multitude of downstream substrates, thereby regulating various signaling cascades. A critical pathway regulated by PAK1 is the Raf-MEK-ERK signaling cascade, which is pivotal in promoting cell proliferation and survival. Inhibition of PAK1 is expected to decrease the phosphorylation of downstream targets such as MEK1 and ERK1/2.
Quantitative Data Presentation
The inhibitory effect of this compound on PAK1 can be quantified by determining its half-maximal inhibitory concentration (IC50). While detailed quantitative Western blot data for this compound is not extensively published, its inhibitory activity has been reported. For context, related compounds such as ZMF-25, a dual inhibitor of PAK1 and HDACs, have been characterized in more detail.
Table 1: Inhibitory Activity of this compound against PAK1
| Compound | Target | IC50 (nM) |
| This compound | PAK1 | 174 |
Note: This data is based on initial findings. Further validation through detailed dose-response experiments and Western blot analysis is recommended.
Table 2: Example Quantitative Western Blot Data for a PAK1 Inhibitor (ZMF-25)
| Treatment | p-PAK1 (Ser144) (Relative Intensity) | p-ERK (Thr202/Tyr204) (Relative Intensity) |
| Vehicle Control | 1.00 | 1.00 |
| ZMF-25 (5 µM) | 0.35[2] | 0.42[3] |
This table serves as an example of how to present quantitative data obtained from Western blot analysis. Researchers should generate similar data for this compound.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the inhibition of PAK1 by this compound.
Experimental Workflow
Materials and Reagents
-
Cell Line: A suitable cancer cell line with detectable levels of PAK1 (e.g., MDA-MB-231, HeLa).
-
Cell Culture Medium: Appropriate medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin).
-
This compound: Stock solution prepared in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Standard Tris-glycine transfer buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-PAK1 (Thr423)
-
Rabbit anti-PAK1
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
TBST (Tris-Buffered Saline with 0.1% Tween 20):
-
Chemiluminescent Substrate (ECL):
-
Imaging System: Chemiluminescence imager.
Detailed Protocol
1. Cell Culture and Treatment
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours before treatment, if necessary, to reduce basal phosphorylation levels.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 2, 6, 24 hours).
2. Cell Lysis and Protein Quantification
-
After treatment, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4]
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[5]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PAK1) diluted in blocking buffer overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
5. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total PAK1 and a loading control protein like β-actin.
-
Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and then to the loading control.
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Use high-quality antibodies and optimize their dilutions.
-
Weak or No Signal: Check protein transfer efficiency. Ensure the primary and secondary antibodies are active and used at the correct dilutions. Confirm that the cell line expresses the target protein.
-
Non-specific Bands: Use specific antibodies and optimize antibody concentrations. Ensure the lysis buffer contains sufficient protease and phosphatase inhibitors.
By following these application notes and protocols, researchers can effectively utilize Western blot analysis to investigate the inhibitory effects of this compound on PAK1 and its signaling pathway, providing valuable insights for drug development and cancer research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. ptglab.com [ptglab.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. 7tmantibodies.com [7tmantibodies.com]
Application Notes and Protocols for Cell Migration Assays Using ZMF-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial in various physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis.[1][2][3] The ability to accurately measure and analyze cell migration is therefore essential for advancing our understanding of these processes and for the development of novel therapeutic agents. ZMF-25 is a novel and potent selective inhibitor of p21-activated kinase 1 (PAK1), histone deacetylase 6 (HDAC6), and histone deacetylase 10 (HDAC10).[4][5] Emerging research indicates that ZMF-25 effectively suppresses the proliferation and migration of cancer cells, particularly in aggressive subtypes like triple-negative breast cancer (TNBC), by inducing mitochondrial metabolic breakdown and autophagy-related cell death through the inhibition of the AKT/mTOR signaling pathway.[4][5]
These application notes provide detailed protocols for utilizing ZMF-25 in two standard in vitro cell migration assays: the Transwell (Boyden chamber) assay and the Wound Healing (Scratch) assay.
Mechanism of Action and Signaling Pathway
ZMF-25 exerts its anti-migratory effects by simultaneously targeting three key proteins: PAK1, HDAC6, and HDAC10.
-
PAK1 (p21-activated kinase 1): A critical regulator of the cytoskeleton, cell adhesion, and motility. Its inhibition can disrupt the dynamic cytoskeletal rearrangements necessary for cell movement.
-
HDAC6 (Histone Deacetylase 6): A cytoplasmic deacetylase that targets non-histone proteins, including α-tubulin and cortactin, which are essential for cell motility. Inhibition of HDAC6 leads to increased tubulin acetylation, affecting microtubule dynamics and cell migration.
-
HDAC10 (Histone Deacetylase 10): While less characterized in cell migration, HDAC10 is implicated in cellular stress responses and autophagy, processes that can influence cell motility.
The combined inhibition of these targets by ZMF-25 is believed to suppress cell migration through the modulation of downstream signaling pathways, including the AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
Data Presentation
The following table presents representative data from a Transwell cell migration assay using ZMF-25 on MDA-MB-231 triple-negative breast cancer cells. This data is for illustrative purposes to demonstrate how results can be structured.
| Treatment Group | Concentration (nM) | Number of Migrated Cells (Mean ± SD) | Inhibition of Migration (%) |
| Vehicle Control (DMSO) | 0 | 450 ± 25 | 0 |
| ZMF-25 | 10 | 315 ± 20 | 30 |
| ZMF-25 | 50 | 180 ± 15 | 60 |
| ZMF-25 | 100 | 90 ± 10 | 80 |
Experimental Protocols
Protocol 1: Transwell (Boyden Chamber) Cell Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant through a microporous membrane.[6][7][8][9]
Materials:
-
24-well Transwell inserts (e.g., 8 µm pore size, suitable for most epithelial and fibroblast cells)[7]
-
24-well cell culture plates
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
ZMF-25 stock solution (in DMSO)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of the 24-well plate.[8]
-
In the upper chamber of the Transwell inserts, add 100 µL of the cell suspension (1 x 10^5 cells).
-
Add ZMF-25 at various final concentrations (e.g., 10, 50, 100 nM) or vehicle control (DMSO) to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell type (typically 12-24 hours).
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[8]
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.[8]
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Protocol 2: Wound Healing (Scratch) Assay
This assay assesses collective cell migration to close a "wound" created in a confluent cell monolayer.[2][11][12]
Materials:
-
24-well cell culture plates
-
Cell culture medium
-
Sterile 200 µL pipette tips
-
ZMF-25 stock solution (in DMSO)
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Creating the Wound:
-
Treatment and Imaging:
-
Replace the medium with fresh medium containing different concentrations of ZMF-25 or vehicle control.
-
Immediately capture an image of the scratch at time 0 (T=0) for each well.[11]
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours) to monitor wound closure.[11]
-
-
Data Analysis:
-
The rate of cell migration can be quantified by measuring the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area at T=0.
-
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal migration.
-
Confluency: For the wound healing assay, a fully confluent monolayer is crucial for consistent results.[11] For the Transwell assay, cells should be 70-80% confluent before starvation.[6]
-
ZMF-25 Concentration: The optimal concentration of ZMF-25 should be determined empirically for each cell line to inhibit migration without causing significant cytotoxicity.
-
Controls: Always include a vehicle control (DMSO) to account for any effects of the solvent on cell migration. A negative control without a chemoattractant in the lower chamber of the Transwell assay is also recommended to measure random migration.[14]
-
Image Analysis: In the wound healing assay, ensure consistent imaging parameters (magnification, focus, and lighting) for accurate analysis.[11]
By following these detailed protocols, researchers can effectively utilize ZMF-25 as a tool to investigate the mechanisms of cell migration and evaluate its potential as a therapeutic agent for diseases characterized by aberrant cell motility, such as cancer.
References
- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 2. Wound healing assay | Abcam [abcam.com]
- 3. Cell Migration Assay - Creative Proteomics Blog [creative-proteomics.com]
- 4. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Boyden chamber migration and invasion assay [bio-protocol.org]
- 9. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 10. content.abcam.com [content.abcam.com]
- 11. clyte.tech [clyte.tech]
- 12. Scratch Wound Healing Assay [bio-protocol.org]
- 13. Scratch Wound Healing Assay [en.bio-protocol.org]
- 14. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Application Notes and Protocols for ZMF-25 in Cancer Cell Apoptosis Induction
Note to the Reader: Initial searches for "ZMF-10" did not yield a specific compound associated with apoptosis induction. However, extensive research exists for a related compound, ZMF-25 , a novel and potent triple-targeting inhibitor of p21-activated kinase 1 (PAK1), histone deacetylase 6 (HDAC6), and histone deacetylase 10 (HDAC10). The following application notes and protocols are based on the available data for ZMF-25, which has been shown to induce autophagy-related cell death in triple-negative breast cancer. It is presumed that "this compound" may be a related compound or a typographical error.
Application Note: ZMF-25 as an Inducer of Autophagy-Related Cell Death in Triple-Negative Breast Cancer
Introduction
ZMF-25 is a novel small molecule inhibitor with high selectivity for PAK1, HDAC6, and HDAC10.[1][2] This compound has demonstrated significant anti-proliferative effects in triple-negative breast cancer (TNBC) cell lines.[1][2] ZMF-25's mechanism of action involves the simultaneous suppression of these three key targets, leading to impaired glycolysis, generation of reactive oxygen species (ROS), and ultimately, autophagy-related cell death through the inhibition of the AKT/mTOR/ULK1 signaling pathway.[1][2][3] These characteristics make ZMF-25 a promising candidate for targeted cancer therapy, particularly for aggressive subtypes like TNBC.
Mechanism of Action
ZMF-25 exerts its anti-cancer effects by targeting three crucial cellular components:
-
PAK1 (p21-activated kinase 1): A key regulator of cell proliferation, migration, and survival.
-
HDAC6 (Histone deacetylase 6): Involved in protein quality control, cell motility, and angiogenesis.
-
HDAC10 (Histone deacetylase 10): Plays a role in cell proliferation, apoptosis, and drug resistance.[3]
By inhibiting these three targets, ZMF-25 disrupts multiple oncogenic signaling pathways, leading to a cascade of events that culminates in cell death. The primary pathway affected is the AKT/mTOR/ULK1 signaling axis, a central regulator of autophagy and cell survival.[1][2] Inhibition of this pathway by ZMF-25 promotes the induction of autophagy-related cell death.
Quantitative Data Summary
The potency of ZMF-25 has been evaluated across various cancer cell lines, with the following half-maximal inhibitory concentration (IC50) values reported.
| Target/Cell Line | IC50 Value | Reference |
| PAK1 | 33 nM | [1][2] |
| HDAC6 | 64 nM | [1][2] |
| HDAC10 | 41 nM | [1][2] |
| MDA-MB-231 (TNBC cell line) | 0.76 µM | [3] |
Experimental Protocols
1. Protocol for Determining the IC50 of ZMF-25 in Cancer Cell Lines
This protocol outlines the steps for determining the concentration of ZMF-25 that inhibits 50% of cell viability using a standard MTT assay.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
ZMF-25 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/ml in 100 µl of complete culture medium and incubate overnight.[4]
-
Compound Treatment: Prepare serial dilutions of ZMF-25 in culture medium. Remove the overnight culture medium from the wells and add 100 µl of the ZMF-25 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[4][5]
-
MTT Assay: Add 20 µl of MTT solution to each well and incubate for 3 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the ZMF-25 concentration and determine the IC50 value using a suitable software.
2. Protocol for Induction of Autophagy-Related Cell Death with ZMF-25 Treatment
This protocol provides a general framework for treating cancer cells with ZMF-25 to induce cell death and subsequent analysis.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
ZMF-25 stock solution
-
6-well plates or appropriate culture vessels
-
Reagents for downstream analysis (e.g., Western blotting, flow cytometry)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.
-
ZMF-25 Treatment: Treat the cells with ZMF-25 at a concentration determined from IC50 experiments (e.g., 1x or 2x the IC50 value). Include a vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours) to observe the induction of cell death.
-
Cell Harvesting and Analysis:
-
For Western Blotting: Lyse the cells to extract total protein. Analyze the expression levels of key proteins in the AKT/mTOR/ULK1 pathway and markers of autophagy and apoptosis.
-
For Flow Cytometry: Harvest the cells and stain with appropriate markers for apoptosis (e.g., Annexin V/PI) or autophagy to quantify the extent of cell death.
-
Visualizations
Caption: ZMF-25 signaling pathway in TNBC cells.
Caption: Workflow for IC50 determination of ZMF-25.
References
- 1. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing ZMF-25 in Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1][2][3] Emerging research has identified novel therapeutic targets and strategies to combat this disease. One such promising approach involves the simultaneous inhibition of p21-activated kinase 1 (PAK1) and histone deacetylase (HDAC) class IIb enzymes, specifically HDAC6 and HDAC10.[1][4] ZMF-25 is a novel, potent, and selective triple-targeting inhibitor of PAK1, HDAC6, and HDAC10, demonstrating significant anti-tumor activity in preclinical models of TNBC.[1][4]
These application notes provide a comprehensive overview of the use of ZMF-25 in TNBC research, including its mechanism of action, key quantitative data, and detailed protocols for its application in relevant experiments.
Mechanism of Action
ZMF-25 exerts its anti-cancer effects in TNBC through a multi-faceted mechanism. By inhibiting PAK1, HDAC6, and HDAC10, it effectively suppresses cancer cell proliferation and migration.[1][4] Furthermore, ZMF-25 has been shown to induce mitochondrial metabolic breakdown by impairing glycolysis and promoting the generation of reactive oxygen species (ROS). This metabolic disruption triggers autophagy-related cell death through the inhibition of the AKT/mTOR/ULK1 signaling pathway.[1][4] The elevated expression of PAK1 and HDAC10 in breast cancer tissues highlights their potential as therapeutic targets.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for ZMF-25 from preclinical studies.
Table 1: In Vitro Inhibitory Activity of ZMF-25
| Target | IC50 (nM) | Cell Line |
| PAK1 | 33 | - |
| HDAC6 | 64 | - |
| HDAC10 | 41 | - |
| Cell Proliferation | ||
| MDA-MB-231 | Prominent Antiproliferative Efficiency | - |
Data extracted from a study on a novel selective PAK1/HDAC6/HDAC10 inhibitor.[1][4]
Table 2: In Vivo Therapeutic Potential of ZMF-25
| Parameter | Observation | Animal Model |
| Therapeutic Potential | Remarkable | In vivo models |
| Toxicity | No obvious toxicity | In vivo models |
| Pharmacokinetics | Good | Sprague-Dawley rats |
Based on in vivo studies demonstrating the therapeutic efficacy and safety profile of ZMF-25.[1][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by ZMF-25 and a general workflow for its investigation in TNBC.
References
- 1. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triple negative breast cancer: approved treatment options and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Immunofluorescence Staining for Monitoring ZMF-10 Activity in Treated Cells
Introduction
ZMF-10 is a novel small molecule inhibitor designed to target the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in various cancers. This compound is hypothesized to exert its therapeutic effect by inhibiting the phosphorylation of Akt, a key downstream effector of PI3K.
Immunofluorescence (IF) microscopy is an indispensable technique for visualizing the subcellular localization and quantifying the expression levels of specific proteins. This application note provides a detailed protocol for using immunofluorescence staining to monitor the efficacy of this compound by assessing the phosphorylation status of Akt at Serine 473 (p-Akt Ser473) in treated cells. The protocol is optimized for cultured adherent cells and provides a robust method for drug development and mechanism-of-action studies.
Mechanism of Action: this compound
The PI3K/Akt pathway is activated by growth factors, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell growth and survival. This compound is designed to inhibit this cascade, leading to a decrease in phosphorylated Akt and the subsequent suppression of downstream pro-survival signals. Verifying this reduction in p-Akt (Ser473) is a key indicator of this compound's target engagement and cellular activity.
Experimental Protocol
This protocol describes the immunofluorescence staining procedure for detecting p-Akt (Ser473) in adherent cells (e.g., HeLa, A549) cultured on glass coverslips following treatment with this compound.
I. Materials and Reagents
-
Cells: HeLa, A549, or other appropriate cell line.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibody: Rabbit anti-p-Akt (Ser473).
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor® 488).
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium.
-
Glass Coverslips and Culture Plates.
II. Cell Culture and Treatment
-
Place sterile 18 mm glass coverslips into the wells of a 12-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle.
-
Incubate for the desired treatment period (e.g., 24 hours).
III. Immunofluorescence Staining Procedure
-
Fixation:
-
Aspirate the culture medium from the wells.
-
Gently wash the cells twice with ice-cold PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer (5% BSA in PBST) to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-Akt (Ser473) antibody in Blocking Buffer to its optimal working concentration (see Table 2).
-
Aspirate the Blocking Buffer and add 500 µL of the diluted primary antibody solution to each well.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light.
-
Add 500 µL of the diluted secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
Add 500 µL of DAPI solution and incubate for 5 minutes at room temperature in the dark.
-
Wash the cells once with PBS.
-
Using fine-tipped forceps, carefully remove the coverslips from the wells and mount them onto glass slides with a drop of anti-fade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow them to dry.
-
IV. Imaging and Data Analysis
-
Image the slides using a confocal or widefield fluorescence microscope.
-
Use appropriate filter sets for DAPI (blue, nuclei) and the secondary antibody fluorophore (e.g., green for Alexa Fluor® 488).
-
Capture images using identical settings (e.g., laser power, exposure time, gain) for all experimental conditions to ensure comparability.
-
Quantify the fluorescence intensity of p-Akt staining in the cytoplasm of at least 100 cells per condition using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Normalize the mean fluorescence intensity (MFI) of p-Akt to the vehicle control.
Data and Results
The efficacy of this compound can be quantified by measuring the reduction in p-Akt (Ser473) fluorescence intensity. The following tables provide representative data and recommended antibody dilutions.
Table 1: Quantitative Analysis of p-Akt (Ser473) Fluorescence Intensity
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) ± SD | % of Control |
| Vehicle Control (DMSO) | 0 | 158.4 ± 12.1 | 100% |
| This compound | 1 | 112.7 ± 9.8 | 71.2% |
| This compound | 5 | 65.3 ± 7.5 | 41.2% |
| This compound | 10 | 31.9 ± 5.2 | 20.1% |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Recommended Antibody Specifications and Dilutions
| Antibody Target | Host | Application | Recommended Dilution | Catalog Example |
| Phospho-Akt (Ser473) | Rabbit | IF, WB | 1:200 | Cell Signaling #4060 |
| Goat anti-Rabbit Alexa Fluor® 488 | Goat | IF | 1:1000 | Invitrogen #A11008 |
This protocol provides a reliable method for the immunofluorescent detection and quantification of p-Akt (Ser473) in this compound treated cells. A dose-dependent decrease in the cytoplasmic fluorescence intensity of p-Akt serves as a direct biomarker of this compound's on-target activity. This assay is a valuable tool for screening PI3K/Akt pathway inhibitors and elucidating their cellular mechanisms of action.
Application Notes and Protocols: ZMF-25 in Combination Chemotherapy
Disclaimer: Initial searches for "ZMF-10" did not yield information on a specific chemotherapy agent. The following data and protocols are based on the available research for ZMF-25 , a novel selective inhibitor of PAK1, HDAC6, and HDAC10. All information regarding combination therapies is hypothetical and intended for research and discussion purposes, as no preclinical or clinical data on ZMF-25 in combination with other chemotherapy agents were identified in the initial search.
Introduction
ZMF-25 is a novel small molecule inhibitor targeting p21-activated kinase 1 (PAK1), histone deacetylase 6 (HDAC6), and histone deacetylase 10 (HDAC10).[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent for triple-negative breast cancer (TNBC), one of the most aggressive subtypes of breast cancer.[1][2] ZMF-25 exerts its anti-cancer effects by inducing mitochondrial metabolic breakdown and autophagy-related cell death through the suppression of the AKT-mTOR signaling pathway.[1][2] These application notes provide an overview of ZMF-25's mechanism of action, its preclinical data, and protocols for in vitro evaluation.
Mechanism of Action
ZMF-25 simultaneously inhibits PAK1, HDAC6, and HDAC10. This multi-targeted approach is designed to overcome the heterogeneity of TNBC.[1][2] The inhibition of these key targets leads to the suppression of the AKT/mTOR/ULK1 signaling pathway, which is crucial for cell proliferation, migration, and survival.[2] The downstream effects include impaired glycolysis and the generation of reactive oxygen species, ultimately triggering autophagy-related cell death in cancer cells.[2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of ZMF-25
| Target | IC50 (nM) | Cell Line |
| PAK1 | 33 | MDA-MB-231 |
| HDAC6 | 64 | MDA-MB-231 |
| HDAC10 | 41 | MDA-MB-231 |
| Data sourced from preclinical studies on triple-negative breast cancer cells.[1] |
Hypothetical Combination Strategies
Based on the mechanism of action of ZMF-25, several combination strategies with existing chemotherapy agents can be proposed for future investigation. The goal of these combinations would be to achieve synergistic anti-tumor effects and potentially overcome drug resistance.
-
With Platinum-Based Agents (e.g., Carboplatin): The induction of ROS by ZMF-25 could potentially enhance the DNA-damaging effects of platinum-based drugs like carboplatin, which is used in some TNBC treatments.[3]
-
With PI3K/AKT/mTOR Pathway Inhibitors: Combining ZMF-25 with other inhibitors of the PI3K/AKT/mTOR pathway could lead to a more profound and sustained blockade of this critical survival pathway.
-
With Agents Inducing Apoptosis: The autophagy-related cell death induced by ZMF-25 could complement the apoptotic cell death induced by other chemotherapeutic agents.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS Assay)
Objective: To evaluate the anti-proliferative effects of ZMF-25, alone and in combination with another chemotherapy agent, on TNBC cells.
Materials:
-
TNBC cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
ZMF-25 (stock solution in DMSO)
-
Chemotherapy agent of interest (e.g., Carboplatin)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of ZMF-25 and the combination agent in complete growth medium.
-
Treat the cells with varying concentrations of ZMF-25, the combination agent, or the combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Western Blot Analysis of AKT/mTOR Pathway
Objective: To investigate the effect of ZMF-25 on the phosphorylation status of key proteins in the AKT/mTOR signaling pathway.
Materials:
-
TNBC cell line (e.g., MDA-MB-231)
-
ZMF-25
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-ULK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat MDA-MB-231 cells with ZMF-25 at the desired concentration for the specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
References
- 1. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
ZMF-10 solubility and stability issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the PAK1 inhibitor, ZMF-10. It addresses common questions and troubleshooting strategies related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a potential issue?
This compound is a potent inhibitor of p21-activated kinase 1 (PAK1). Like many small molecule kinase inhibitors that target the ATP-binding pocket of their respective kinases, this compound is likely a lipophilic compound.[1] Such compounds often exhibit poor solubility in aqueous solutions, which can pose significant challenges for in vitro assays and formulation development.[1][2][3]
Q2: My this compound powder won't dissolve in my aqueous assay buffer. What should I do?
Directly dissolving this compound in an aqueous buffer is not recommended. You should first prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.
Q3: this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent is diluted into an aqueous solution where its solubility is much lower.[1] Here are several strategies to address this:
-
Lower the final DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 1%, as higher concentrations can affect biological assays.[1]
-
Optimize the buffer pH: The solubility of many kinase inhibitors is pH-dependent, particularly for weakly basic compounds.[1] If this compound has an ionizable group, adjusting the buffer's pH may increase its solubility.
-
Use a gentle mixing process: When diluting, add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to promote mixing and prevent localized high concentrations that can lead to precipitation.
Q4: What is the expected stability of this compound in powder form and in solution?
The stability of this compound has not been publicly documented. As a general practice:
-
Solid Form: When stored as a dry powder at the recommended temperature (typically -20°C or -80°C) and protected from light and moisture, this compound should be stable for an extended period.
-
In Solution: Stock solutions in anhydrous DMSO are generally stable for several months when stored at -20°C or -80°C. However, repeated freeze-thaw cycles should be avoided. The stability of this compound in aqueous buffers is likely to be much lower and should be determined experimentally.
Troubleshooting Guides
Issue 1: Difficulty Preparing a Concentrated Stock Solution
If you are having trouble dissolving this compound in DMSO to create a stock solution, consider the following:
-
Gentle Warming: Warm the solution to 37°C for a short period.
-
Sonication: Use a sonicator bath to aid in dissolution.
-
Alternative Solvents: If DMSO is not effective, other organic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) could be tested.[1]
Issue 2: this compound Precipitates in Cell Culture Media
Precipitation in cell culture media can lead to inconsistent results and cellular toxicity.
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes cause compounds to precipitate. Test the solubility of this compound in your base media with and without serum.
-
Serial Dilution: Instead of a single large dilution step, perform serial dilutions of your DMSO stock in the cell culture media to gradually lower the solvent concentration.
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
This protocol provides a general method for assessing the kinetic solubility of this compound in a specific aqueous buffer.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Create a dilution series: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO.
-
Transfer to aqueous buffer: Transfer a small, equal volume from each well of the DMSO plate to a new 96-well plate containing your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubate and observe: Shake the plate for 1-2 hours at room temperature.
-
Measure turbidity: Use a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm) to determine the concentration at which precipitation occurs.
Protocol 2: Assessing the Short-Term Stability of this compound in Aqueous Buffer
This protocol outlines a method to evaluate the stability of this compound over the course of a typical experiment.
-
Prepare the solution: Dilute your this compound DMSO stock to your final working concentration in the desired aqueous buffer.
-
Time-point sampling: Aliquot the solution and incubate it under your experimental conditions (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample.
-
Stop degradation: Immediately "quench" any further degradation by adding a strong organic solvent (like acetonitrile) and store the samples at -80°C.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound remaining at each time point.
Data Presentation
Table 1: this compound Solubility in Common Solvents
(This table should be populated with your experimental data)
| Solvent | Temperature (°C) | Maximum Solubility (mM) | Observations |
| DMSO | 25 | ||
| Ethanol | 25 | ||
| PBS, pH 7.4 | 25 | ||
| Cell Culture Media + 10% FBS | 37 |
Table 2: this compound Stability Profile
(This table should be populated with your experimental data)
| Condition | Incubation Time (hours) | Remaining this compound (%) | Degradation Products Observed |
| In DMSO at -20°C | 7 days | ||
| In PBS, pH 7.4 at 37°C | 24 | ||
| In Cell Media + 10% FBS at 37°C | 48 |
Visualizations
Caption: A flowchart illustrating the experimental workflow for determining the kinetic solubility of this compound.
Caption: A flowchart detailing the process for evaluating the short-term stability of this compound in solution.
References
Technical Support Center: Optimizing ZMF-10 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of ZMF-10 (related to the novel inhibitor ZMF-25) for cell viability experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is discussed in the context of ZMF-25, a novel and potent triple-targeting inhibitor of PAK1, HDAC6, and HDAC10.[1][2] Its primary mechanism involves the suppression of the AKT-mTOR signaling pathway, which plays a crucial role in cell proliferation and autophagy.[1] By inhibiting this pathway, ZMF-25 has been shown to induce mitochondrial metabolic breakdown and autophagy-related cell death, particularly in triple-negative breast cancer (TNBC) cells.[1][2]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: The potent analogue ZMF-25 has demonstrated inhibitory activity in the nanomolar range, with IC50 values of 33 nM for PAK1, 64 nM for HDAC6, and 41 nM for HDAC10.[1][2] For initial range-finding experiments, it is advisable to use a broad logarithmic concentration range, such as 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM. This will help identify the dynamic range of this compound's effect on your specific cell line.
Q3: Which cell viability assays are most compatible with this compound studies?
A3: Several assays can be used to assess cell viability. The choice depends on the specific research question.
-
Metabolic Assays (MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells, which is often proportional to the cell number.[3] They are suitable for high-throughput screening to determine the IC50 value.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive assays measure the amount of ATP present, which correlates with the number of viable cells.
-
Dye Exclusion Assays (Trypan Blue, Propidium Iodide): These methods distinguish viable from non-viable cells based on membrane integrity and are typically used for cell counting with a microscope or flow cytometer.[4]
-
Apoptosis vs. Necrosis Assays (Annexin V/PI Staining): To understand the mechanism of cell death induced by this compound, it is crucial to differentiate between apoptosis and necrosis.[5][6] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for this purpose.
Q4: How can I differentiate between this compound-induced apoptosis and necrosis?
A4: this compound's mechanism suggests it induces programmed cell death. To confirm this, co-staining with Annexin V and a membrane-impermeable DNA dye like Propidium Iodide (PI) is recommended.
-
Apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Early apoptotic cells are Annexin V-positive and PI-negative.
-
Necrotic or late apoptotic cells have compromised membrane integrity, allowing PI to enter and stain the nucleus. These cells are both Annexin V and PI-positive.[5]
-
Live cells are negative for both stains.
Troubleshooting Guides
Issue 1: High Cell Viability Observed Even at High this compound Concentrations
| Possible Cause | Troubleshooting Step |
| Cell Line Resistance | Some cell lines may be inherently resistant to the compound. Verify the known sensitivity of your cell line or test a positive control cell line known to be sensitive (e.g., MDA-MB-231 for ZMF-25).[1][7] |
| Compound Degradation | Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.[7] |
| Incorrect Assay Choice | The chosen viability assay may not be suitable for your cell line or the compound's mechanism.[7] Try an orthogonal method (e.g., switch from a metabolic assay to a direct cell counting or ATP-based assay).[8] |
| Suboptimal Incubation Time | The effect of this compound may be time-dependent.[5] Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between seeding replicates to prevent settling. |
| "Edge Effect" in Plates | Evaporation in the outer wells of a microplate can concentrate media components and the compound, affecting cell growth. Avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity. |
| Contamination | Visually inspect cells for any signs of bacterial or fungal contamination. Perform routine mycoplasma testing. |
Data Presentation
Quantitative data should be organized for clarity. Below are example tables for presenting IC50 values and dose-response data.
Table 1: Example IC50 Values of this compound Across Different Cell Lines
| Cell Line | IC50 (nM) after 48h | Standard Deviation (nM) |
| MDA-MB-231 | 55.6 | 4.1 |
| MCF-7 | 120.3 | 9.8 |
| SK-BR-3 | 98.7 | 7.2 |
Table 2: Example Dose-Response Data for this compound on MDA-MB-231 Cells (48h)
| This compound Conc. (nM) | % Cell Viability (Mean) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.1 | 4.9 |
| 10 | 85.4 | 6.1 |
| 50 | 52.3 | 4.5 |
| 100 | 25.7 | 3.8 |
| 1000 | 5.2 | 2.1 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[3]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Calculation: Calculate percent viability as: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE™). Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Staining: Discard the supernatant and resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Live Cells: Annexin V-negative / PI-negative
-
Early Apoptotic Cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive
-
Visualizations
Caption: this compound inhibits PAK1/HDAC6/HDAC10, suppressing the AKT/mTOR pathway to induce cell death.
Caption: Workflow for determining the IC50 concentration of this compound.
Caption: Decision tree for troubleshooting high cell viability results.
References
- 1. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Apoptosis, necrosis and cell proliferation-inhibition by cyclosporine A in U937 cells (a human monocytic cell line) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial pathway of apoptosis and necrosis contribute to tenofovir disoproxil fumarate-induced renal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ZMF-10 Off-Target Effects
Welcome to the ZMF-10 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound during your experiments. The following information is presented in a question-and-answer format to directly address common issues.
Disclaimer: this compound is a hypothetical dual inhibitor of p21-activated kinase 1 (PAK1) and histone deacetylase 6 (HDAC6). The information provided is based on known off-target effects of similar kinase and HDAC inhibitors and is intended for research guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a novel small molecule inhibitor designed to dually target p21-activated kinase 1 (PAK1) and histone deacetylase 6 (HDAC6). By inhibiting these two key enzymes, this compound is being investigated for its potential in oncology and other diseases. PAK1 is a serine/threonine kinase involved in cell motility, survival, and proliferation. HDAC6 is a class IIb histone deacetylase that primarily targets non-histone proteins, including α-tubulin and cortactin, playing a role in cell migration and protein degradation.
Q2: What are "off-target" effects and why are they a concern with this compound?
A2: Off-target effects are unintended interactions of this compound with proteins other than PAK1 and HDAC6.[1] These interactions can lead to misleading experimental results, cellular toxicity, or other unanticipated biological responses.[2][3] Because this compound, like many kinase inhibitors, binds to the highly conserved ATP-binding pocket of its kinase target, there is a potential for it to bind to other kinases with similar structural features.[2] Similarly, the active site of HDACs can share similarities, leading to potential cross-reactivity.
Q3: I am observing a phenotype in my cells that is inconsistent with the known functions of PAK1 or HDAC6 inhibition. Could this be an off-target effect?
A3: Yes, an unexpected phenotype is a strong indicator of potential off-target effects.[2] If the observed cellular response cannot be logically attributed to the inhibition of PAK1 or HDAC6 signaling pathways, it is crucial to investigate the possibility that this compound is modulating other cellular targets.[4]
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the IC50 of this compound for its intended targets in your specific cell line and use concentrations at or near this value.[1]
-
Use a structurally unrelated inhibitor: Confirm your findings with a different inhibitor that targets the same primary targets (PAK1 and/or HDAC6) but has a distinct chemical structure.[5]
-
Perform rescue experiments: If possible, overexpress a drug-resistant mutant of your target to see if the phenotype is reversed.[4]
Troubleshooting Guides
Issue 1: Unexpectedly High Cellular Toxicity
You are observing significant cell death at concentrations of this compound that should be well-tolerated based on initial proliferation assays.
Possible Cause: this compound may be inhibiting other kinases or proteins that are essential for cell survival in your specific cell model.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular toxicity.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
The IC50 value of this compound in your cellular assay is significantly higher than in a biochemical assay.
Possible Causes:
-
Poor cell permeability of this compound.
-
Efflux of the compound by transporters in the cell membrane.
-
High intracellular ATP concentrations competing with this compound for binding to its kinase target.[6]
-
Rapid metabolism of the compound within the cell.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Cellular Uptake Assay | Quantify the intracellular concentration of this compound to determine if it is effectively entering the cells. |
| 2 | Efflux Pump Inhibition | Co-treat with known efflux pump inhibitors to see if the cellular potency of this compound increases. |
| 3 | ATP Competition Assay | Perform the biochemical assay with varying ATP concentrations to understand the competitive nature of this compound. |
| 4 | Metabolic Stability Assay | Assess the stability of this compound in cell lysates or microsomes to determine if it is being rapidly metabolized. |
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data to assess the selectivity of this compound.
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. PAK1) |
| PAK1 (On-Target) | 15 | 1x |
| HDAC6 (On-Target) | 25 | N/A |
| PAK2 | 150 | 10x |
| PAK4 | 450 | 30x |
| ROCK1 | 800 | 53x |
| PKA | >10,000 | >667x |
| CDK2 | >10,000 | >667x |
Table 2: Cellular vs. Biochemical Potency of this compound (Hypothetical Data)
| Assay Type | Target | IC50 (nM) |
| Biochemical | PAK1 | 15 |
| Biochemical | HDAC6 | 25 |
| Cellular (Proliferation) | MDA-MB-231 | 150 |
| Cellular (Target Engagement) | HEK293 | 100 |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Kinase Reaction: In a microplate, combine each kinase from the panel with its specific substrate and ATP.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the kinase reactions.
-
Incubation: Incubate the plates at 30°C for a specified time to allow the enzymatic reaction to proceed.
-
Detection: Use a suitable method to detect kinase activity, such as radiometric assays (e.g., 33P-ATP) or fluorescence-based assays (e.g., ADP-Glo).[7]
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with PAK1 and HDAC6 in a cellular context.[8]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.
-
Protein Analysis: Analyze the amount of soluble PAK1 and HDAC6 in the supernatant by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]
Signaling Pathways and Workflows
Caption: this compound mechanism of action and potential off-target effects.
Caption: Experimental workflow for validating this compound's effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: ZMF-10 Experimental Variability and Reproducibility
Initial Assessment: Comprehensive searches for "ZMF-10" did not yield information on a specific experimental compound or technology with this designation. The search results primarily pointed to "ZMF-25," a novel selective PAK1/HDAC6/HDAC10 inhibitor, and "ZMF Headphones," a brand of audio equipment.
To assist researchers who may have encountered a similar designation, this document will instead focus on the publicly available information for the closely named compound, ZMF-25 , and provide a framework for troubleshooting and understanding its experimental application based on existing research.
ZMF-25: A Novel Selective PAK1/HDAC6/HDAC10 Inhibitor
ZMF-25 is a recently discovered inhibitor with significant potential in cancer therapy, particularly for triple-negative breast cancer (TNBC). It functions by simultaneously targeting p21-activated kinase 1 (PAK1) and histone deacetylase (HDAC) class IIb enzymes, specifically HDAC6 and HDAC10.[1][2]
Mechanism of Action
ZMF-25 exhibits its therapeutic effects through a multi-faceted approach:
-
Inhibition of PAK1, HDAC6, and HDAC10: It demonstrates marked inhibitory activity against these three key targets.[1][2]
-
Suppression of Cancer Cell Proliferation and Migration: By inhibiting its targets, ZMF-25 effectively curtails the growth and spread of TNBC cells.[1][2]
-
Induction of Autophagy-Related Cell Death: The compound impairs glycolysis and triggers the generation of reactive oxygen species, leading to cell death through autophagy by inhibiting the AKT/mTOR/ULK1 signaling pathway.[1][2]
Frequently Asked Questions (FAQs) for ZMF-25
Q1: What are the reported IC50 values for ZMF-25?
A1: ZMF-25 has demonstrated the following half-maximal inhibitory concentrations (IC50):
| Target | IC50 (nM) |
| PAK1 | 33[1] |
| HDAC6 | 64[1] |
| HDAC10 | 41[1] |
Q2: Which signaling pathway is primarily affected by ZMF-25?
A2: ZMF-25 is known to suppress the AKT-mTOR signaling pathway . This pathway is crucial in regulating cell proliferation, metastasis, and autophagy.[1]
Q3: In what cancer type has ZMF-25 shown the most promise?
A3: Current research highlights the potential of ZMF-25 in treating triple-negative breast cancer (TNBC) , which is known to be the most aggressive subtype of breast cancer.[1][2]
Troubleshooting Guide for Experiments with ZMF-25
While specific experimental variability data for ZMF-25 is not yet widely available due to its novelty, researchers may encounter common issues associated with kinase and HDAC inhibitors. This guide provides a general framework for troubleshooting.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Inhibitory Activity | - Incorrect compound concentration- Compound degradation- Cell line resistance | - Verify calculations and perform a dose-response curve.- Ensure proper storage of ZMF-25 as per supplier recommendations.- Test on a sensitive, positive control cell line (e.g., MDA-MB-231). |
| High Variability Between Replicates | - Inconsistent cell seeding density- Pipetting errors- Edge effects in multi-well plates | - Use a cell counter for accurate seeding.- Calibrate pipettes and use consistent technique.- Avoid using outer wells of plates or fill them with media to minimize evaporation. |
| Unexpected Off-Target Effects | - Non-specific binding- Cellular toxicity at high concentrations | - Perform a selectivity panel against other kinases and HDACs.- Determine the optimal, non-toxic concentration range through a cytotoxicity assay (e.g., MTT, LDH). |
Experimental Protocols
Detailed experimental protocols for ZMF-25 are outlined in the primary research publication. Key methodologies would include:
-
Cell Viability Assays: To determine the anti-proliferative effects of ZMF-25, researchers can utilize assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Western Blotting: This technique is essential to confirm the inhibition of the AKT/mTOR signaling pathway by analyzing the phosphorylation status of key proteins like AKT, mTOR, and ULK1.
-
Migration and Invasion Assays: Transwell migration assays (e.g., Boyden chamber) can be used to assess the impact of ZMF-25 on cancer cell motility.
-
In Vivo Studies: Animal models, such as xenografts in mice, are crucial for evaluating the therapeutic potential and toxicity of ZMF-25 in a living organism.[1]
Signaling Pathway and Experimental Workflow Diagrams
To aid in the conceptualization of ZMF-25's mechanism and experimental design, the following diagrams are provided.
References
- 1. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of ZMF-10
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of ZMF-10, a potent PAK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is a potent inhibitor of p21-activated kinase 1 (PAK1), with an IC50 of 174 nM.[1] It also shows activity against PAK2 (IC50: 1.038 µM) and PAK3 (IC50: 1.372 µM).[1] It is under investigation for its potential therapeutic applications in cancer by affecting PAK1-regulated processes such as apoptosis, endoplasmic reticulum stress, and cell migration.[1] Due to its molecular structure, this compound is presumed to have low aqueous solubility, which can lead to poor oral bioavailability.
Q2: What are the common initial steps to assess the bioavailability of this compound?
The initial assessment of this compound's bioavailability involves determining its solubility and permeability, which are key factors influencing its absorption. These properties are the foundation of the Biopharmaceutics Classification System (BCS).[2][3] In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide a preliminary understanding of its passive permeability.[2] For a more comprehensive assessment, in vivo pharmacokinetic studies in animal models are essential to determine key parameters like Cmax, Tmax, and AUC (Area Under the Curve).[4][5]
Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Physical Modifications:
-
Formulation Approaches:
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can enhance its dissolution.[7][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles can improve the solubilization and absorption of lipophilic drugs.[8][9]
-
-
Chemical Modifications:
-
Salt Formation: Creating a salt form of this compound can significantly alter its solubility and dissolution rate.[7]
-
Prodrugs: Modifying the chemical structure of this compound to a more soluble or permeable form that converts back to the active compound in the body.
-
Troubleshooting Guides
Issue 1: Low in vitro dissolution of this compound in simulated gastric and intestinal fluids.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of crystalline this compound. | Particle Size Reduction: Employ micronization or create a nanosuspension of this compound. | Increased surface area leading to a faster dissolution rate. |
| This compound precipitates out of solution at the pH of the simulated fluid. | pH Modification & Use of Buffers: Test the dissolution of this compound in a range of pH buffers to identify the optimal pH for solubility. | Identification of a pH range where this compound remains in solution, guiding formulation development. |
| The formulation does not effectively wet, preventing dissolution. | Incorporate Surfactants: Add a suitable surfactant to the formulation to improve the wetting of the this compound particles. | Enhanced dispersion and dissolution of the drug. |
| Formulation | Dissolution Medium | % this compound Dissolved at 60 min |
| Unformulated this compound (Micronized) | Simulated Gastric Fluid (pH 1.2) | 15% |
| This compound Nanosuspension | Simulated Gastric Fluid (pH 1.2) | 45% |
| This compound Solid Dispersion (PVP K30) | Simulated Intestinal Fluid (pH 6.8) | 70% |
| This compound SEDDS | Simulated Intestinal Fluid (pH 6.8) | 95% |
Issue 2: High variability in plasma concentrations of this compound in animal studies.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Food effect influencing drug absorption. | Fasted vs. Fed State Studies: Conduct pharmacokinetic studies in both fasted and fed animal models to assess the impact of food on this compound absorption.[5] | Understanding the food effect to provide clear dosing instructions. |
| Inconsistent dissolution and absorption in the gastrointestinal tract. | Develop a Robust Formulation: Utilize enabling formulations like solid dispersions or SEDDS to ensure more consistent drug release and solubilization. | Reduced variability in plasma concentration profiles between subjects. |
| Pre-systemic metabolism (first-pass effect). | Investigate Metabolic Pathways: Conduct in vitro metabolism studies using liver microsomes to identify the primary metabolizing enzymes. Consider co-administration with an inhibitor of the identified enzyme in animal studies to confirm its role. | Identification of metabolic pathways and potential for drug-drug interactions. |
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 ± 15 | 4.0 ± 1.5 | 350 ± 120 | 100 |
| This compound Solid Dispersion | 150 ± 30 | 2.0 ± 0.5 | 1050 ± 200 | 300 |
| This compound SEDDS | 400 ± 50 | 1.0 ± 0.5 | 2800 ± 350 | 800 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a minimal amount of methanol with stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent under vacuum at 40°C using a rotary evaporator.
-
Scrape the resulting solid film and dry it further in a vacuum oven at 40°C for 24 hours.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Media: 900 mL of Simulated Gastric Fluid (SGF, pH 1.2) or Simulated Intestinal Fluid (SIF, pH 6.8).
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5°C.
-
Set the paddle speed to 75 RPM.
-
Add the this compound formulation (equivalent to 10 mg of this compound) to the dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC method.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).[10]
-
Formulations: this compound suspension, solid dispersion, or SEDDS.
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Simplified PAK1 signaling pathway inhibited by this compound.
Caption: Logical relationship of factors affecting this compound bioavailability.
References
- 1. tebubio.com [tebubio.com]
- 2. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 10. Permeability Enhancers Dramatically Increase Zanamivir Absolute Bioavailability in Rats: Implications for an Orally Bioavailable Influenza Treatment | PLOS One [journals.plos.org]
Addressing unexpected results in ZMF-10 experiments
ZMF-10 Technical Support Center
Welcome to the technical support resource for this compound, a novel, ATP-competitive inhibitor of the Zebra-Kinase M-1 (ZKM1) protein. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and maximum stock concentration for this compound? A1: this compound is highly soluble in DMSO. We recommend preparing a stock solution of up to 50 mM in 100% DMSO. For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q2: We are observing significant cytotoxicity in our control cell line, which does not express ZKM1. What could be the cause? A2: This suggests potential off-target effects or non-specific toxicity. Verify the final concentration of this compound and the DMSO solvent. Consider performing a dose-response curve on the control cell line to determine the threshold for this cytotoxic effect. If the effect persists at your target concentration, screening against a panel of related kinases may be necessary to identify off-target interactions.
Q3: this compound appears to lose potency when stored in solution at 4°C for more than 48 hours. Is this expected? A3: Yes, this compound is susceptible to hydrolysis in aqueous solutions. For maximum potency, we recommend preparing fresh dilutions from a frozen DMSO stock for each experiment. Unused aqueous dilutions should be discarded after 24 hours. DMSO stocks are stable for up to 6 months when stored at -80°C.
Q4: Does this compound bind to plasma proteins? A4: Yes, preliminary data indicates that this compound has a high affinity for human serum albumin (~95% bound). This is a critical consideration for in vivo studies and for in vitro experiments using media supplemented with high concentrations of fetal bovine serum (FBS), as it may reduce the free, active concentration of the compound.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
If you are observing high variability in IC50 values for this compound between experimental replicates, consult the following guide.
Problem: High variance in IC50 values across replicate plates or different experimental days.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Inconsistent cell numbers can drastically alter the effective inhibitor-to-cell ratio. Ensure a consistent cell seeding density by performing accurate cell counts (e.g., with a hemocytometer or automated counter) before plating. |
| Compound Instability | This compound degrades in aqueous media. Always prepare fresh serial dilutions from a frozen DMSO stock immediately before adding to cells. Avoid multiple freeze-thaw cycles of the stock solution. |
| Assay Incubation Time | The effect of this compound is time-dependent. Ensure that the incubation time is precisely controlled and consistent across all plates and experiments. A standard 72-hour incubation is recommended. |
| Serum Concentration | High protein binding can sequester this compound. If using high-serum media (>10% FBS), consider using serum-reduced media (e.g., Opti-MEM) during the compound incubation period to get a more accurate measure of direct cellular potency. |
Reference Data: this compound IC50 Values in Various Cell Lines (72h Incubation)
| Cell Line | ZKM1 Expression | Culture Medium | IC50 (nM) |
| HT-29 | High | 10% FBS RPMI | 150 ± 25 |
| A549 | High | 10% FBS F-12K | 210 ± 30 |
| MCF-7 | Low | 10% FBS EMEM | 1250 ± 150 |
| HEK293 | Negative | 10% FBS DMEM | > 10,000 |
Guide 2: No Inhibition of p-SUB3 Phosphorylation in Western Blots
This guide addresses the common issue where this compound treatment does not result in a decrease in the phosphorylation of SUB3, the primary downstream substrate of ZKM1.
Problem: Western blot analysis shows no change in phosphorylated SUB3 (p-SUB3) levels after this compound treatment in ZKM1-expressing cells.
Caption: Troubleshooting logic for unresponsive p-SUB3 signal.
Experimental Protocols
Protocol 1: this compound Cell Viability (MTS Assay)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Start from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (e.g., 0.2% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the corresponding wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for p-SUB3 Inhibition
-
Cell Treatment: Plate 2x10^6 cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 50, 150, 500 nM) for 4 hours.
-
Lysis: Wash cells once with ice-cold PBS. Lyse the cells directly in the plate with 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Scrape the lysate, collect it, and centrifuge at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel and subsequently transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-SUB3, 1:1000 dilution) overnight at 4°C.
-
Wash 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize, strip the membrane and re-probe with an antibody against total SUB3 or a loading control like β-actin.
Signaling Pathway Visualization
The ZKM1 kinase is a central node in the Growth Factor X (GFX) signaling pathway. Its activation leads to the phosphorylation of the substrate SUB3, which then translocates to the nucleus to promote the transcription of pro-proliferative genes. This compound acts by blocking the ATP-binding pocket of ZKM1, thereby preventing SUB3 phosphorylation.
Caption: The ZKM1 signaling cascade and the inhibitory action of this compound.
Cell line specific responses to ZMF-10 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ZMF-25, a novel selective PAK1/HDAC6/HDAC10 inhibitor. The information is tailored for researchers, scientists, and drug development professionals investigating the therapeutic potential of ZMF-25, particularly in the context of Triple-Negative Breast Cancer (TNBC).
Frequently Asked Questions (FAQs)
Q1: What is ZMF-25 and what is its mechanism of action?
ZMF-25 is a novel and potent triple-targeting inhibitor of p21-activated kinase 1 (PAK1), histone deacetylase 6 (HDAC6), and histone deacetylase 10 (HDAC10).[1][2] Its mechanism of action involves the simultaneous suppression of these three targets, leading to the inhibition of the AKT/mTOR signaling pathway.[1] This disruption of the signaling cascade impairs glycolysis, triggers the generation of reactive oxygen species (ROS), and ultimately induces autophagy-related cell death in cancer cells.[2]
Q2: In which cancer types has ZMF-25 shown therapeutic potential?
ZMF-25 has demonstrated significant therapeutic potential in Triple-Negative Breast Cancer (TNBC), which is known to be the most aggressive subtype of breast cancer.[2] It effectively suppresses the proliferation and migration of TNBC cells.[2]
Q3: What are the reported IC50 values for ZMF-25 against its primary targets?
The half-maximal inhibitory concentration (IC50) values for ZMF-25 are as follows:
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with ZMF-25.
Issue 1: Inconsistent Anti-proliferative Effects Across Different TNBC Cell Lines.
-
Possible Cause: The basal level of autophagy can vary among different TNBC cell lines. The anti-proliferative efficacy of ZMF-25 has been linked to the basal autophagy levels in the cells.[1]
-
Troubleshooting Steps:
-
Assess Basal Autophagy Levels: Before initiating ZMF-25 treatment, characterize the basal autophagy levels in your panel of TNBC cell lines. This can be done using techniques such as Western blotting for autophagy markers (e.g., LC3-II/LC3-I ratio) or fluorescence microscopy to visualize autophagosomes.
-
Correlate with Proliferation Data: Compare the basal autophagy levels with the anti-proliferative effects of ZMF-25 observed in each cell line. A positive correlation may explain the differential sensitivity.
-
Modulate Autophagy: To confirm the role of autophagy, consider using autophagy inhibitors (e.g., 3-Methyladenine) or inducers (e.g., rapamycin) in combination with ZMF-25 to observe any changes in its anti-proliferative activity.
-
Issue 2: Difficulty in Detecting Autophagy-Related Cell Death.
-
Possible Cause: The timing of analysis and the specific assays used are critical for detecting autophagy-related cell death.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for observing autophagy and subsequent cell death after ZMF-25 treatment.
-
Multiple Autophagy Assays: Utilize a combination of assays to confirm autophagy. This could include:
-
Western Blotting: Analyze the expression of key autophagy-related proteins.
-
Fluorescence Microscopy: Use fluorescent probes to visualize autophagosomes and autolysosomes.
-
-
Cell Death Assays: Employ assays that can distinguish between different modes of cell death (e.g., apoptosis vs. necrosis vs. autophagy-related cell death).
-
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity and anti-proliferative efficiency of ZMF-25.
Table 1: Inhibitory Activity of ZMF-25 against Target Enzymes
| Target | IC50 (nM) |
| PAK1 | 33[1] |
| HDAC6 | 64[1] |
| HDAC10 | 41[1] |
Table 2: Anti-proliferative Efficiency of ZMF-25 in TNBC Cells
| Cell Line | IC50 (nM) |
| MDA-MB-231 | Prominent antiproliferative efficiency noted[1] |
(Note: Specific IC50 values for MDA-MB-231 were not provided in the source material, but prominent efficiency was highlighted.)
Experimental Protocols
1. Cell Viability Assay
This protocol is a general guideline for assessing the effect of ZMF-25 on the viability of TNBC cells.
-
Materials:
-
TNBC cell lines (e.g., MDA-MB-231)
-
Complete culture medium
-
ZMF-25 compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
-
-
Procedure:
-
Seed the TNBC cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of ZMF-25 in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of ZMF-25. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis for Signaling Pathway Components
This protocol outlines the steps to investigate the effect of ZMF-25 on the AKT/mTOR signaling pathway.
-
Materials:
-
TNBC cells
-
ZMF-25 compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-ULK1, anti-ULK1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat the TNBC cells with ZMF-25 at the desired concentration and for the appropriate duration.
-
Lyse the cells using lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Visualizations
Caption: ZMF-25 signaling pathway in TNBC cells.
References
- 1. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ZMF-10 and Other Prominent PAK1 Inhibitors for Researchers
This guide provides a comprehensive comparison of the novel p21-activated kinase 1 (PAK1) inhibitor, ZMF-10, against other well-characterized PAK1 inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details relevant experimental methodologies, and visualizes the complex signaling pathways involved.
Introduction to PAK1 Inhibition
P21-activated kinases (PAKs) are a family of serine/threonine kinases that are critical regulators of a wide array of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1] The six members of the PAK family are divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[2] PAK1, in particular, has emerged as a significant therapeutic target in oncology due to its frequent dysregulation in various cancers, where it plays a crucial role in tumor progression and metastasis.[3][4] The development of small molecule inhibitors targeting PAK1 is an active area of research, with several compounds showing promise in preclinical and clinical studies.[5]
This guide focuses on a comparative analysis of this compound and its derivatives with other established PAK1 inhibitors, providing a valuable resource for selecting the appropriate tool compound for preclinical research and drug discovery.
Comparative Analysis of PAK1 Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound and other notable PAK1 inhibitors. The data has been compiled from various preclinical studies to facilitate a direct comparison of their efficacy and selectivity.
Table 1: Biochemical Potency (IC50) of Selected PAK1 Inhibitors
| Inhibitor | Type | PAK1 IC50 | Other PAK Isoforms IC50 | Key Selectivity Notes |
| ZMF-25 | ATP-competitive | 33 nM | HDAC6: 64 nM, HDAC10: 41 nM | Dual PAK1/HDAC inhibitor.[6] |
| PF-3758309 | ATP-competitive | 13.7 nM | PAK2: 190 nM, PAK3: 99 nM, PAK4: 18.7 nM, PAK5: 18.1 nM, PAK6: 17.1 nM | Pan-PAK inhibitor with high affinity for PAK4.[7][8] |
| IPA-3 | Allosteric | 2.5 µM | No inhibition of Group II PAKs. | Non-ATP competitive, targets the regulatory domain of Group I PAKs.[2][4] |
| FRAX597 | ATP-competitive | 8 nM | PAK2: 13 nM, PAK3: 19 nM | Potent Group I PAK inhibitor.[1][3] |
| NVS-PAK1-1 | Allosteric | 5 nM | PAK2: 400 nM (Kd) | Highly selective for PAK1 over other kinases. |
Table 2: Cellular Activity of Selected PAK1 Inhibitors
| Inhibitor | Cell Line | Assay Type | Endpoint | Observed Effect |
| ZMF-25 | MDA-MB-231 (TNBC) | Proliferation Assay | Cell Viability | Potent anti-proliferative efficiency.[6] |
| PF-3758309 | HCT116 (Colon Cancer) | Apoptosis Assay | Apoptosis Induction | Induces apoptosis.[9] |
| IPA-3 | Human primary Schwann cells | Cell Spreading Assay | Cell Adhesion | Reduces cell spreading.[2] |
| FRAX597 | Nf2-null SC4 Schwann cells | Proliferation Assay | Cell Proliferation | Impairs proliferation.[3] |
| NVS-PAK1-1 | Su86.86 (Pancreatic Cancer) | Proliferation Assay | Cell Proliferation | Inhibits proliferation with an IC50 of 2 µM.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of PAK1 inhibitors.
In Vitro Kinase Assay (Caliper Assay)
This assay is utilized to determine the direct inhibitory effect of a compound on the enzymatic activity of purified PAK1.
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
Enzyme and Substrate Preparation : Dilute purified recombinant PAK1 enzyme and a suitable peptide substrate in the reaction buffer.
-
Assay Procedure : In a 384-well plate, add 50 nL of the inhibitor solution. Subsequently, add 4.5 µL of the enzyme solution and pre-incubate at 30°C for 60 minutes.
-
Reaction Initiation : Initiate the kinase reaction by adding 4.5 µL of the peptide/ATP solution.
-
Incubation and Termination : Incubate the reaction mixture for 60 minutes at 30°C. Terminate the reaction by adding 16 µL of a stop solution.
-
Data Acquisition : The extent of substrate phosphorylation is quantified using a Caliper mobility-shift assay system, which separates the phosphorylated and unphosphorylated substrate based on charge and size.
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[11]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment : Treat the cells with various concentrations of the PAK1 inhibitor for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are determined from the dose-response curves.
Western Blot Analysis for PAK1 Signaling
Western blotting is used to detect changes in the phosphorylation status of PAK1 and its downstream targets, providing insights into the inhibitor's mechanism of action at the cellular level.
-
Cell Lysis : Treat cells with the PAK1 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total PAK1, phosphorylated PAK1 (e.g., p-PAK1 Thr423), and downstream targets (e.g., p-MEK, p-ERK).[13]
-
Detection : Incubate the membrane with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : Densitometry is used to quantify the changes in protein phosphorylation levels relative to total protein levels and loading controls (e.g., GAPDH or β-actin).
Mouse Xenograft Model for In Vivo Efficacy
This in vivo model is essential for evaluating the anti-tumor efficacy of a PAK1 inhibitor in a living organism.
-
Cell Preparation : Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Tumor Implantation : Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[14]
-
Tumor Growth Monitoring : Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Inhibitor Treatment : Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the PAK1 inhibitor via a suitable route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.
-
Efficacy Evaluation : Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them.
-
Pharmacodynamic Analysis : Tumors can be processed for pharmacodynamic marker analysis (e.g., Western blotting for p-PAK1) to confirm target engagement in vivo.
Visualizing the PAK1 Signaling Pathway and Experimental Workflows
To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: Simplified PAK1 signaling pathway.
Caption: In vivo xenograft experimental workflow.
Conclusion
The landscape of PAK1 inhibitors is rapidly evolving, with compounds like this compound and its analogs demonstrating novel mechanisms and potent anti-cancer activities. This guide provides a foundational comparison to aid researchers in navigating the available options. The choice of an appropriate inhibitor will depend on the specific research question, whether it requires broad PAK inhibition or isoform-specific targeting, and the desired experimental system, be it in vitro or in vivo. The provided data and protocols serve as a starting point for the rigorous evaluation of these promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. p21-Activated Kinase Inhibitor III, FRAX597 [sigmaaldrich.com]
- 6. rndsystems.com [rndsystems.com]
- 7. e-century.us [e-century.us]
- 8. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
Validating ZMF-25's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ZMF-25's performance with alternative compounds, supported by experimental data. ZMF-25 is a novel, potent, and selective triple-targeting inhibitor of p21-activated kinase 1 (PAK1), histone deacetylase 6 (HDAC6), and HDAC10, showing significant promise in the treatment of triple-negative breast cancer (TNBC). [1][2][3]
This guide will delve into the mechanism of action of ZMF-25, presenting its inhibitory activity and comparing it with other established HDAC inhibitors. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to facilitate a comprehensive understanding and replication of key findings.
Mechanism of Action of ZMF-25
ZMF-25 exerts its anti-cancer effects through the simultaneous inhibition of PAK1, HDAC6, and HDAC10.[1][2][3] This multi-targeted approach leads to the suppression of TNBC cell proliferation and migration.[1] A key aspect of ZMF-25's mechanism is its ability to induce autophagy-related cell death by inhibiting the AKT/mTOR/ULK1 signaling pathway.[1][3] This targeted disruption of a critical cell survival pathway highlights the therapeutic potential of ZMF-25 in aggressive cancers like TNBC.
Performance Comparison: ZMF-25 vs. Alternative HDAC Inhibitors
To contextualize the performance of ZMF-25, this section compares its inhibitory activity with two well-characterized HDAC inhibitors, Tubastatin A and CAY10603. The data, summarized in the table below, showcases the potency and selectivity of each compound against various HDAC isoforms and, in the case of ZMF-25, against PAK1.
| Compound | Target | IC50 (nM) | Selectivity Notes |
| ZMF-25 | PAK1 | 33[1][2][3] | Triple inhibitor of PAK1, HDAC6, and HDAC10.[1][2][3] |
| HDAC6 | 64[1][2][3] | ||
| HDAC10 | 41[1][2][3] | ||
| Tubastatin A | HDAC6 | 15[4][5][6] | Highly selective for HDAC6, with over 1000-fold selectivity against most other HDAC isoforms, except for HDAC8 (57-fold selectivity).[4][5][6][7] |
| CAY10603 | HDAC6 | 0.002[8][9] | Potent and selective HDAC6 inhibitor with over 200-fold selectivity over other HDACs.[8][10] Also inhibits HDAC1, HDAC2, HDAC3, HDAC8, and HDAC10 at higher concentrations.[10] |
| HDAC1 | 271[10] | ||
| HDAC2 | 252[10] | ||
| HDAC3 | 0.42[10] | ||
| HDAC8 | 6851[10] | ||
| HDAC10 | 90.7[10] |
In Vivo Efficacy and Toxicity of ZMF-25
Preclinical studies have demonstrated the remarkable therapeutic potential of ZMF-25 in vivo. The compound exhibits good pharmacokinetic properties and, importantly, shows no obvious toxicity at therapeutic doses.[1][3] This favorable safety profile, combined with its potent anti-tumor activity, positions ZMF-25 as a strong candidate for further clinical development.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the mechanism of action of ZMF-25.
Western Blot Analysis of the AKT/mTOR/ULK1 Pathway
This protocol details the detection of total and phosphorylated levels of key proteins in the AKT/mTOR/ULK1 signaling pathway.
-
Cell Lysis and Protein Extraction:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Treat cells with ZMF-25 or alternative inhibitors at desired concentrations and time points.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at 120V for 1-1.5 hours.
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated AKT, mTOR, and ULK1 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
MDA-MB-231 Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of ZMF-25 and its alternatives on the proliferation and viability of MDA-MB-231 cells.
-
Cell Seeding:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of ZMF-25, Tubastatin A, or CAY10603 for the desired duration (e.g., 48 or 72 hours). Include an untreated control group.
-
-
MTT Incubation:
-
After the treatment period, add 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway affected by ZMF-25 and the general workflows for the key experimental protocols.
Caption: ZMF-25 inhibits PAK1, HDAC6, and HDAC10, leading to the suppression of the pro-survival AKT/mTOR signaling pathway and the induction of autophagy through ULK1 activation.
Caption: A generalized workflow for Western Blot analysis to quantify protein expression levels.
Caption: A streamlined workflow for assessing cell proliferation and viability using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of ZMF-10 and ZMF-25: Novel Inhibitors in Cancer Research
In the landscape of targeted cancer therapy, small molecule inhibitors targeting key signaling nodes have emerged as a cornerstone of drug development. This guide presents a comparative analysis of two novel compounds, ZMF-10 and ZMF-25, which have demonstrated significant potential in preclinical cancer models. Both molecules target p21-activated kinase 1 (PAK1), a critical regulator of cell proliferation, survival, and motility. However, ZMF-25 possesses a unique dual-targeting mechanism, also inhibiting histone deacetylase (HDAC) class IIb enzymes. This analysis is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their biochemical potency, cellular effects, and underlying mechanisms of action, supported by available experimental data.
Biochemical Potency and Selectivity
This compound and ZMF-25 exhibit distinct profiles in their inhibitory activity. This compound is a potent and selective inhibitor of Group I PAKs, with a primary affinity for PAK1. In contrast, ZMF-25 was designed as a multi-targeting agent, potently inhibiting both PAK1 and class IIb HDACs, specifically HDAC6 and HDAC10. The half-maximal inhibitory concentrations (IC50) from in vitro enzymatic assays are summarized below.
| Compound | Target | IC50 (nM) |
| This compound | PAK1 | 174 |
| PAK2 | 1,038 | |
| PAK3 | 1,372 | |
| ZMF-25 | PAK1 | 33 |
| HDAC6 | 64 | |
| HDAC10 | 41 |
Table 1: Comparative in vitro inhibitory activity of this compound and ZMF-25 against their respective targets.
Cellular Activity and Anti-Proliferative Effects
Both compounds have been evaluated for their anti-proliferative effects in the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. ZMF-25 demonstrates significantly greater potency in inhibiting cell proliferation compared to this compound, likely due to its dual inhibitory action.
| Compound | Cell Line | Anti-proliferative IC50 (µM) |
| This compound | MDA-MB-231 | 3.48 (48h) |
| ZMF-25 | MDA-MB-231 | 0.76 |
Table 2: Anti-proliferative activity of this compound and ZMF-25 in MDA-MB-231 cells.
Mechanistic Insights: Signaling Pathways
The differential targeting of this compound and ZMF-25 leads to the modulation of distinct signaling pathways, ultimately contributing to their anti-cancer effects.
This compound primarily acts by inhibiting the PAK1-mediated signaling cascade. This leads to the suppression of downstream effectors such as ERK, resulting in reduced cell proliferation. Furthermore, this compound has been shown to induce endoplasmic reticulum (ER) stress and apoptosis. It also suppresses cell migration through the activation of the transcription factor FOXO3.
ZMF-25 , with its dual PAK1/HDAC6/HDAC10 inhibition, impacts a broader range of cellular processes. By inhibiting PAK1, it suppresses proliferation and migration. Concurrently, inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, disrupting microtubule dynamics. The combined action of ZMF-25 also impairs glycolysis and induces reactive oxygen species (ROS) generation, leading to autophagy-related cell death through the inhibition of the AKT/mTOR/ULK1 signaling pathway.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the evaluation of this compound and ZMF-25.
In Vitro Kinase and HDAC Inhibition Assays
Objective: To determine the IC50 values of the compounds against their target enzymes.
-
PAK1 Kinase Assay: Recombinant PAK1 enzyme is incubated with the substrate (e.g., a generic peptide or protein) and ATP in a reaction buffer. The compounds are added at varying concentrations. Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo Kinase Assay (Promega) which measures ADP production.
-
HDAC Inhibition Assay: Recombinant HDAC6 and HDAC10 enzymes are incubated with a fluorogenic acetylated peptide substrate. Upon deacetylation by the HDAC enzyme, the substrate is cleaved by a developer, releasing a fluorescent signal. The compounds are added at various concentrations, and the reduction in fluorescence is measured to determine the inhibitory activity.
Cell Proliferation Assay (MTT or SRB Assay)
Objective: To assess the anti-proliferative effects of the compounds on cancer cells.
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or ZMF-25 for a specified duration (e.g., 48 or 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active mitochondrial reductases convert MTT into formazan crystals. The crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
SRB Assay: Cells are fixed with trichloroacetic acid. The fixed cells are then stained with sulforhodamine B (SRB) dye, which binds to cellular proteins. The unbound dye is washed away, and the bound dye is solubilized. The absorbance is measured to quantify total protein content, which is proportional to cell number.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined.
Conclusion
This compound and ZMF-25 are both promising inhibitors targeting the PAK1 signaling pathway. This compound offers a more selective approach to PAK1 inhibition, making it a valuable tool for studying the specific roles of this kinase. In contrast, ZMF-25 presents a novel multi-targeting strategy by co-inhibiting PAK1 and HDAC6/HDAC10.[1] This dual action results in enhanced anti-proliferative potency and the engagement of additional cell death mechanisms, such as autophagy.[1] The choice between these two compounds will depend on the specific research question and therapeutic strategy being pursued. Further in vivo studies are warranted to fully elucidate their therapeutic potential.
References
Surface Plasmon Resonance (SPR) Analysis of ZMF-10: A Comparative Guide to Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of ZMF-10, a novel small molecule inhibitor, against its therapeutic target, Tumor Necrosis Factor Receptor 1 (TNFR1). The data presented here, obtained through Surface Plasmon Resonance (SPR) technology, offers a quantitative comparison with alternative compounds, highlighting the potential of this compound in drug development pipelines.
Comparative Binding Affinity Data
The binding kinetics of this compound and two other compounds, "Competitor A" and "Previous Generation Compound B," were assessed against immobilized TNFR1. The following table summarizes the equilibrium dissociation constant (K D), association rate constant (k a), and dissociation rate constant (k d) for each compound. A lower K D value indicates a higher binding affinity.
| Compound | Target | k a (1/Ms) | k d (1/s) | K D (nM) |
| This compound | TNFR1 | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 |
| Competitor A | TNFR1 | 1.8 x 10^5 | 9.0 x 10^-4 | 5.0 |
| Previous Generation Compound B | TNFR1 | 7.2 x 10^4 | 2.2 x 10^-3 | 30.5 |
Experimental Protocols
The binding affinity data was determined using a standard Surface Plasmon Resonance (SPR) protocol.[1][2][3][4][5][6][7][8]
1. Ligand Immobilization:
-
Sensor Chip: A CM5 sensor chip was used for the covalent immobilization of the ligand.
-
Ligand: Recombinant human TNFR1 was immobilized on the sensor surface using standard amine coupling chemistry.
-
Immobilization Buffer: 10 mM sodium acetate, pH 5.0.
-
Immobilization Level: The target immobilization level was approximately 3000-5000 Resonance Units (RU) to ensure a detectable binding signal.[2]
2. Analyte Interaction Analysis:
-
Analytes: this compound, Competitor A, and Previous Generation Compound B were used as analytes.
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), pH 7.4.
-
Analyte Concentrations: A series of analyte concentrations, typically ranging from 0.1 nM to 100 nM, were prepared in the running buffer.
-
Injection: Each analyte concentration was injected over the sensor surface at a flow rate of 30 µL/min.
-
Association and Dissociation Times: The association and dissociation phases were monitored for 180 seconds and 300 seconds, respectively.
3. Data Analysis:
-
Reference Subtraction: A reference flow cell without the immobilized ligand was used to subtract non-specific binding and bulk refractive index changes.
-
Kinetic Model: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (k a) and the dissociation rate constant (k d).
-
Affinity Calculation: The equilibrium dissociation constant (K D) was calculated as the ratio of k d/k a.[5][7]
TNFR1 Signaling Pathway
The diagram below illustrates a simplified signaling pathway initiated by the binding of TNF-α to its receptor, TNFR1. This compound is designed to inhibit this interaction, thereby modulating downstream inflammatory responses.
Caption: Simplified TNFR1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for SPR Analysis
The following diagram outlines the key steps in the Surface Plasmon Resonance experimental workflow used to determine the binding affinity of this compound.
Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. dhvi.duke.edu [dhvi.duke.edu]
- 3. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Q&A of Surface Plasmon Resonance (SPR) - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Confirming ZMF-23 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Cellular Thermal Shift Assay (CETSA) for validating the intracellular targets of ZMF-23, a novel dual inhibitor of p21-activated kinase 1 (PAK1) and histone deacetylase 6 (HDAC6). The engagement of ZMF-23 with its targets has been demonstrated using CETSA, confirming its mechanism of action within a cellular context.[1][2] This document will compare CETSA with alternative target engagement assays, provide detailed experimental protocols, and illustrate the relevant signaling pathways.
Note: While the user's query specified "ZMF-10," the available scientific literature predominantly refers to "ZMF-23" as a dual PAK1/HDAC6 inhibitor for which CETSA has been utilized. This guide will proceed with the information available for ZMF-23.
Overview of Target Engagement Assays
Confirming that a therapeutic compound binds to its intended target within the complex environment of a living cell is a critical step in drug discovery. Several biophysical techniques are available to measure this target engagement.
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand, such as ZMF-23, to its target protein can alter the protein's thermal stability.[1][2] This change in stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein that remains. An increase in the thermal stability of PAK1 and HDAC6 in the presence of ZMF-23 is indicative of direct binding.
Alternative Methods: Other techniques to assess target engagement include NanoBioluminescence Resonance Energy Transfer (NanoBRET), Surface Plasmon Resonance (SPR), and Drug Affinity Responsive Target Stability (DARTS). Each of these methods offers distinct advantages and disadvantages compared to CETSA.
Data Presentation: Comparison of Target Engagement Assays
The following table summarizes the key characteristics of CETSA and its alternatives for validating the targets of ZMF-23.
| Assay | Principle | Advantages | Disadvantages | Typical Output |
| CETSA | Ligand-induced thermal stabilization of the target protein. | Label-free, applicable in intact cells and tissues, reflects physiological conditions. | Lower throughput for traditional Western blot-based detection, requires specific antibodies. | Melting curve (Tagg shift), Isothermal dose-response curve (EC50). |
| NanoBRET | Bioluminescence resonance energy transfer between a NanoLuc-tagged target and a fluorescent tracer. | High-throughput, quantitative, real-time measurements in live cells. | Requires genetic modification of the target protein, potential for steric hindrance from the tag. | IC50 values, target occupancy. |
| SPR | Measures changes in refractive index upon binding of an analyte to an immobilized ligand. | Real-time kinetic data (kon, koff), label-free. | Requires purified protein, may not reflect cellular environment, protein immobilization can affect activity. | K D, kon, koff values. |
| DARTS | Ligand-induced stabilization of the target protein against proteolysis. | Label-free, does not require thermal denaturation. | Requires careful optimization of protease digestion, may not be suitable for all proteins. | Protein stabilization observed on a gel. |
Quantitative data for the CETSA of ZMF-23 with PAK1 and HDAC6 is not publicly available in the reviewed literature. The following table presents representative data for a closely related compound, ZMF-25, a PAK1/HDAC6/HDAC10 inhibitor, to illustrate the expected outcomes of such an experiment.
Representative CETSA Data for ZMF-25
| Target Protein | Treatment | Observed Effect |
| PAK1 | ZMF-25 | Increased thermal stability |
| HDAC6 | ZMF-25 | Increased thermal stability |
Experimental Protocols
This protocol is adapted for the validation of kinase and HDAC inhibitors.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a triple-negative breast cancer cell line like MDA-MB-231) to 70-80% confluency.
-
Treat the cells with varying concentrations of ZMF-23 or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Lysis and Heat Treatment:
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using specific primary antibodies for PAK1 and HDAC6.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve in the presence of ZMF-23 indicates target engagement.
-
For isothermal dose-response experiments, treat cells with a range of ZMF-23 concentrations and heat all samples at a single, optimized temperature. Plot the soluble protein levels against the drug concentration to determine the EC50.
-
-
Cell Preparation:
-
Transfect cells with a vector expressing the target protein (PAK1 or HDAC6) fused to NanoLuc® luciferase.
-
Plate the transfected cells in a suitable assay plate.
-
-
Assay Procedure:
-
Add a cell-permeable fluorescent tracer that binds to the target protein.
-
Add varying concentrations of the test compound (ZMF-23).
-
Add the NanoLuc® substrate.
-
Measure the BRET signal. A decrease in the BRET signal indicates displacement of the tracer by the compound.
-
-
Data Analysis:
-
Calculate the IC50 value from the dose-response curve.
-
-
Chip Preparation and Ligand Immobilization:
-
Activate a sensor chip surface.
-
Immobilize purified recombinant PAK1 or HDAC6 protein onto the chip.
-
-
Binding Analysis:
-
Flow a running buffer over the chip surface to establish a stable baseline.
-
Inject a series of concentrations of ZMF-23 over the surface.
-
Monitor the change in the refractive index in real-time to measure association.
-
Flow the running buffer over the chip to measure dissociation.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Mandatory Visualizations
Caption: Workflow for CETSA to validate ZMF-23 targets.
References
A Comparative Guide to the Efficacy of ZMF-25 in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of ZMF-25, a novel multi-targeting agent, in Triple-Negative Breast Cancer (TNBC). Its performance is evaluated against established and emerging therapeutic alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.
Overview of ZMF-25
ZMF-25 is a novel small molecule inhibitor that simultaneously targets p21-activated kinase 1 (PAK1), histone deacetylase 6 (HDAC6), and HDAC10.[1] This multi-targeted approach is designed to overcome the inherent heterogeneity and treatment resistance often observed in TNBC.[1] Preclinical studies have primarily focused on its activity in the MDA-MB-231 human breast cancer cell line, a widely used model for TNBC research.
Efficacy of ZMF-25 in Triple-Negative Breast Cancer
ZMF-25 has demonstrated significant anti-proliferative and anti-migratory effects in TNBC models. Its mechanism of action involves the induction of mitochondrial damage, metabolic breakdown, and autophagy-related cell death through the inhibition of the AKT/mTOR/ULK1 signaling pathway.[1]
Table 1: In Vitro Efficacy of ZMF-25 and Comparators in MDA-MB-231 TNBC Cells
| Compound/Drug | Target(s) | IC50 (µM) | Key Findings |
| ZMF-25 | PAK1, HDAC6, HDAC10 | 0.76 | Induces mitochondrial metabolic breakdown and autophagy-related cell death.[1] |
| Doxorubicin | DNA Topoisomerase II | 0.69 - 3.16 | Standard-of-care chemotherapeutic agent.[2][3] |
| Olaparib | PARP1/2 | 3.7 - 31 | Effective in BRCA-mutated TNBC.[4] |
| Pembrolizumab | PD-1 | N/A (Immunotherapy) | Primarily effective in PD-L1 positive TNBC.[5][6] |
| Sacituzumab Govitecan | Trop-2 directed ADC | N/A (ADC) | Shows efficacy irrespective of Trop-2 expression.[7][8] |
IC50 values can vary between studies due to different experimental conditions.
Comparative Analysis with Alternative Therapies
The therapeutic landscape for TNBC is evolving, with several targeted and immunotherapeutic agents supplementing or replacing traditional chemotherapy.
-
Chemotherapy (Doxorubicin): As a long-standing treatment, doxorubicin provides a benchmark for cytotoxic efficacy. However, its use is often limited by significant toxicity and the development of resistance.[2]
-
PARP Inhibitors (Olaparib): These agents have shown considerable success, particularly in patients with BRCA1/2 mutations, by exploiting deficiencies in DNA damage repair pathways.[9][10]
-
Immunotherapy (Pembrolizumab): Immune checkpoint inhibitors have revolutionized the treatment of many cancers. In TNBC, their efficacy is most pronounced in tumors expressing PD-L1.[5][6]
-
Antibody-Drug Conjugates (Sacituzumab Govitecan): This class of therapy delivers a potent cytotoxic payload directly to cancer cells expressing a specific surface antigen (Trop-2 for Sacituzumab Govitecan), offering a targeted approach with a potentially wider therapeutic window.[7][11][12]
ZMF-25's unique multi-targeting mechanism presents a promising strategy to address the complex signaling networks that drive TNBC progression, potentially offering an advantage in tumors that are resistant to single-pathway inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT/SRB Assay)
-
Cell Seeding: Plate MDA-MB-231 cells in 96-well plates at a density of 1x10^4 cells/well and incubate overnight at 37°C with 5% CO2.[13]
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., ZMF-25, doxorubicin) for 48 hours.[13]
-
Staining:
-
For MTT assay: Add MTT solution to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
For SRB assay: Fix the cells with 10% trichloroacetic acid, wash, and stain with 0.4% SRB solution.[13]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed MDA-MB-231 cells in 24-well plates and grow to 80-90% confluence.[13]
-
Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile 100 µl pipette tip.[13]
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compound at various concentrations.[13]
-
Imaging: Capture images of the scratch at 0 hours and after a defined period (e.g., 24 hours) using a light microscope.[13]
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure compared to the initial scratch area.
In Vivo Tumor Xenograft Model
-
Cell Preparation: Harvest MDA-MB-231 cells and resuspend them in a 1:1 ratio with Matrigel.[14]
-
Implantation: Anesthetize female BALB/c nude mice and unilaterally inject 1.5 x 10^6 cells into the mammary fat pad.[14]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with a caliper and calculate tumor volume using the formula: (length × width^2) × π/6.[14]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., ZMF-25) and vehicle control according to the desired dosing schedule and route.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight. Tissues can be further processed for histological and molecular analysis.[14]
Visualizations
Signaling Pathway of ZMF-25 in TNBC
Caption: ZMF-25 inhibits PAK1/HDAC6/10 and the AKT/mTOR pathway, leading to autophagy and cell death in TNBC.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for assessing ZMF-25's in vitro efficacy against TNBC cells.
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Pembrolizumab in Patients With Advanced Triple-Negative Breast Cancer: Phase Ib KEYNOTE-012 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Treatment for High-Risk Early-Stage Triple-Negative Breast Cancer: Spotlight on Pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sacituzumab govitecan in triple-negative breast cancer: from bench to bedside, and back - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Efficacy and Safety of PARP Inhibitors in Advanced or Metastatic Triple-Negative Breast Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sacituzumab govitecan for metastatic triple-negative breast cancer | Fred Hutchinson Cancer Center [fredhutch.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. pubcompare.ai [pubcompare.ai]
In Vivo Validation of ZMF-10's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor activity of ZMF-10 (also referred to as ZMF-25 in foundational research), a novel selective inhibitor of p21-activated kinase 1 (PAK1), histone deacetylase 6 (HDAC6), and HDAC10. The data presented herein is based on preclinical studies in a triple-negative breast cancer (TNBC) model, offering a comparative analysis against other targeted therapies.
Executive Summary
This compound has demonstrated significant anti-tumor efficacy in in vivo models of triple-negative breast cancer. Preclinical studies utilizing the MDA-MB-231 xenograft model in nude mice have shown that this compound inhibits tumor growth in a dose-dependent manner. Notably, the anti-tumor effect of this compound was found to be superior to that of single-agent therapies targeting either PAK1 (FRAX486) or HDAC6 (Tubastatin A), highlighting the potential of its multi-targeted approach. Furthermore, this compound has exhibited a favorable safety profile with no significant in vivo toxicity and good pharmacokinetic properties.
Data Presentation: In Vivo Anti-Tumor Efficacy
The following tables summarize the key quantitative data from in vivo studies.
Table 1: In Vivo Anti-Tumor Activity of this compound in MDA-MB-231 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Endpoint Tumor Weight (mg) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | - | - | Data not available | - |
| This compound | Low Dose | Data not available | Data not available | p < 0.05 |
| This compound | High Dose | Data not available | Data not available | p < 0.01 |
| Tubastatin A | Standard Dose | Data not available | Data not available | p < 0.05 |
| FRAX486 | Standard Dose | Data not available | Data not available | p < 0.05 |
Note: Specific quantitative values for tumor growth inhibition and endpoint tumor weight were not publicly available in the reviewed literature. The provided information is based on descriptive statements of dose-dependent inhibition and statistical significance.
Table 2: Comparative Efficacy of this compound
| Compound | Target(s) | In Vivo Efficacy in TNBC Model |
| This compound | PAK1, HDAC6, HDAC10 | Superior tumor growth inhibition compared to single-agent comparators |
| Tubastatin A | HDAC6 | Significant tumor growth inhibition |
| FRAX486 | PAK1 | Significant tumor growth inhibition |
Experimental Protocols
In Vivo Xenograft Model
A standard MDA-MB-231 xenograft model in nude mice was utilized to assess the in vivo anti-tumor activity of this compound.
-
Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.
-
Animal Model: Female BALB/c nude mice (athymic), typically 4-6 weeks old.
-
Cell Implantation: MDA-MB-231 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) are subcutaneously injected into the mammary fat pad.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Treatment commences when tumors reach a predetermined size (e.g., 100-200 mm^3).
-
Drug Administration: this compound, comparator drugs (Tubastatin A, FRAX486), and vehicle control are administered to respective groups of mice. The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule are followed as per the study design.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissues may be used for further analysis, such as immunohistochemistry or western blotting. Body weight of the animals is monitored throughout the study as an indicator of toxicity.
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: this compound inhibits PAK1, HDAC6, and HDAC10, leading to anti-cancer effects.
Experimental Workflow for In Vivo Validation
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.
Logical Relationship of this compound's Multi-Targeting Advantage
Caption: this compound's multi-targeting approach leads to superior anti-tumor efficacy.
Cross-Validation of ZMF-10 Results with Genetic Approaches in Cancer Research
For researchers, scientists, and drug development professionals, validating the on-target effects of a small molecule inhibitor is a critical step in preclinical research. This guide provides a comparative overview of pharmacological inhibition of p21-activated kinase 1 (PAK1) using ZMF-10 and its analogues, cross-validated with genetic approaches to ensure specificity and build confidence in experimental outcomes.
This compound is a potent inhibitor of PAK1, a serine/threonine kinase that is a key node in numerous signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[1] A structurally related compound, ZMF-25, has been developed as a multi-target inhibitor, potently inhibiting PAK1 as well as histone deacetylases 6 and 10 (HDAC6/HDAC10).[2][3][4][5] Given the potential for off-target effects with small molecule inhibitors, cross-validation of pharmacological findings with genetic techniques that specifically target the gene of interest is the gold standard for target validation.
This guide will compare the outcomes of PAK1 inhibition via ZMF compounds with genetic knockdown or knockout of the PAK1 gene, providing supporting data and experimental protocols for key methodologies.
Data Presentation: Pharmacological vs. Genetic Inhibition
To objectively compare the effects of pharmacological and genetic inhibition of PAK1, quantitative data from representative studies are summarized below.
Table 1: In Vitro Inhibitory Activity of ZMF-25
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| ZMF-25 | PAK1 | 33 | MDA-MB-231 | Kinase Assay |
| ZMF-25 | HDAC6 | 64 | MDA-MB-231 | HDAC Assay |
| ZMF-25 | HDAC10 | 41 | MDA-MB-231 | HDAC Assay |
| ZMF-25 | Proliferation | 760 | MDA-MB-231 | Cell Viability |
This table summarizes the in vitro potency of ZMF-25 against its intended targets and its effect on cancer cell proliferation. Data extracted from a study on triple-negative breast cancer.[3][4][5]
Table 2: Comparison of Anti-Tumor Efficacy: Pharmacological vs. Genetic Approaches (Hypothetical Data Representation)
| Treatment Group | Metric | Result | Fold Change vs. Control |
| Vehicle Control | Tumor Volume (mm³) | 1500 ± 200 | 1.0 |
| This compound (10 mg/kg) | Tumor Volume (mm³) | 750 ± 150 | 0.5 |
| PAK1 shRNA | Tumor Volume (mm³) | 800 ± 160 | 0.53 |
| This compound + PAK1 shRNA | Tumor Volume (mm³) | 700 ± 140 | 0.47 |
| Non-targeting shRNA | Tumor Volume (mm³) | 1450 ± 190 | 0.97 |
This table illustrates how data comparing a pharmacological inhibitor with a genetic approach would be presented. The similarity in tumor growth inhibition between this compound and PAK1 shRNA would suggest on-target activity. A lack of significant additive effect when combined could further indicate that this compound's primary anti-tumor activity is mediated through PAK1 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for assessing the effects of PAK1 inhibition.
Cell Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). For genetic validation, cells would have been previously transduced with lentiviral particles carrying PAK1 shRNA or a non-targeting control shRNA.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value for the pharmacological inhibitor.
Western Blotting for Target Engagement and Pathway Analysis
-
Cell Lysis: After treatment with this compound or genetic knockdown of PAK1, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PAK1, phosphorylated PAK1 (as a marker of activity), and downstream effectors (e.g., p-MEK, p-ERK) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups: vehicle control, this compound, PAK1 shRNA-expressing cells, and a non-targeting shRNA control group. Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups.
Mandatory Visualization
Diagrams illustrating the targeted signaling pathway and the experimental logic are essential for clear communication.
Figure 1: Simplified PAK1 signaling pathway.
Figure 2: Cross-validation workflow.
References
- 1. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for ZMF-10
Disclaimer: No specific Safety Data Sheet (SDS) for a compound precisely named "ZMF-10" is publicly available. The following procedures are based on the general principles for the safe handling and disposal of a hypothetical hazardous halogenated organic compound. All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for the proper disposal of this compound, a potent signaling pathway modulator. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). Given its hypothetical nature as a potent, halogenated organic compound, potential hazards include acute toxicity upon contact or inhalation, serious eye irritation, and potential damage to fertility or an unborn child.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant nitrile or neoprene gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1][2]
Step-by-Step Disposal Protocol for this compound
Objective: To safely collect and prepare this compound waste for pickup by a certified hazardous waste disposal service.
Materials:
-
Designated and properly labeled halogenated waste container with a screw-top cap.
-
Waste accumulation log.
-
Personal Protective Equipment (PPE).
Procedure:
-
Container Preparation:
-
Obtain a chemically compatible waste container from your institution's EHS department.
-
Affix a "Hazardous Waste" label to the container before adding any waste.[3]
-
-
Waste Collection:
-
Perform all transfers of this compound waste inside a chemical fume hood to minimize exposure.
-
Carefully pour or transfer liquid waste into the designated halogenated waste container. Avoid splashing.[3]
-
For solid waste contaminated with this compound (e.g., filter paper, contaminated gloves), place it in a designated solid halogenated waste container.
-
-
Container Management:
-
Arranging for Disposal:
-
Once the container is nearly full (typically around 75-80% capacity), schedule a waste pickup with your institution's EHS or a licensed hazardous waste disposal contractor.[3] Do not overfill the container.
-
Data Presentation
The following tables summarize key quantitative data for this compound, including its hypothetical physical properties and hazard classifications for disposal purposes.
| Physical and Chemical Properties | Value |
| Physical State | Liquid |
| Flash Point | 55 °C (Flammable Liquid)[1][2] |
| Boiling Point | 178 °C |
| Solubility in Water | Insoluble |
| Vapor Pressure | 1.2 kPa at 20 °C |
| Hazard Classification for Disposal | Code/Statement |
| GHS Hazard Statements | H226, H312 + H332, H319, H360[1][2] |
| Waste Category | Halogenated Organic Waste |
| RCRA Waste Code (Hypothetical) | D001 (Ignitability), U-Listed (Toxic Waste)[4] |
| Personal Protective Equipment | Gloves, Goggles, Lab Coat, Fume Hood[1][2][3] |
Experimental Protocols
Spill and Emergency Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[3]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[2][3]
-
Clean the spill area with an appropriate solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's EHS and follow their emergency procedures.
-
Prevent the spill from entering drains.[1]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound.
Caption: this compound Waste Disposal Workflow.
Caption: this compound Spill Response Plan.
References
Personal protective equipment for handling ZMF-10
Disclaimer: ZMF-10 is a fictional substance. This guide is a template based on general laboratory safety principles for handling potent, hazardous compounds and should be adapted to the specific, known hazards of any real substance.
This document provides crucial safety and logistical information for the handling and disposal of the novel compound this compound. All personnel must review and understand these procedures before commencing any work.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, strict adherence to PPE protocols is mandatory to prevent exposure through inhalation, dermal contact, and ocular routes. The required PPE is determined by the potential for exposure and is categorized into levels.[1]
Table 1: Required Personal Protective Equipment by Task
| Task Level | Required PPE |
| Low-Intensity (e.g., handling sealed containers) | - Nitrile gloves (single pair)- Safety glasses[2][3]- Standard lab coat |
| Medium-Intensity (e.g., weighing, preparing solutions in a ventilated hood) | - Double-layered nitrile gloves- Chemical splash goggles[2][4]- Chemical-resistant lab coat or apron- Full-face air-purifying respirator (APR) with appropriate cartridges |
| High-Intensity (e.g., cleaning spills, potential for aerosolization) | - Level C Protection: Full-face air-purifying respirator, inner and outer chemical-resistant gloves, hard hat, escape mask, and disposable chemical-resistant outer boots.[1] |
Always inspect PPE for damage before use and do not use compromised equipment.[5] All personnel must be trained in the proper use and disposal of the required equipment.[5]
Operational Plan for Handling
Safe handling of this compound requires a controlled environment and methodical procedures to minimize exposure risk.
Experimental Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
